SAR-150640
Beschreibung
The exact mass of the compound Unii-HR5458W684 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
433212-21-6 |
|---|---|
Molekularformel |
C25H35ClN2O7S |
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate;hydrochloride |
InChI |
InChI=1S/C25H34N2O7S.ClH/c1-3-33-25(30)19-6-4-17(5-7-19)18-8-10-20(11-9-18)26-15-21(28)16-34-22-12-13-24(29)23(14-22)27-35(2,31)32;/h4-7,12-14,18,20-21,26-29H,3,8-11,15-16H2,1-2H3;1H/t18?,20?,21-;/m0./s1 |
InChI-Schlüssel |
VEZDPEGPNPRTOH-JSZWSAAYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC[C@@H](COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
ethyl 4-(4-((2-hydroxy-3-(4-hydroxy-3-((methylsulfonyl)amino)phenoxy)propyl)amino)cyclohexyl)benzoate SAR 150640 SAR-150640 SAR150640 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SAR-150640 Mechanism of Action in Myometrium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR-150640 is a selective β3-adrenoceptor agonist that has demonstrated significant potential in modulating myometrial function. This technical guide provides an in-depth overview of the core mechanism of action of this compound in the myometrium, with a focus on its signaling pathways and effects on cellular processes relevant to uterine contractility and tissue remodeling. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Core Mechanism of Action: β3-Adrenoceptor Agonism
This compound exerts its effects on the myometrium primarily through its selective agonist activity at the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor.[1] Unlike the β2-adrenoceptor, the β3-AR is resistant to long-term agonist-induced desensitization, making it an attractive therapeutic target.[2] Activation of the β3-AR in myometrial cells initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation (tocolysis) and the prevention of pro-inflammatory and remodeling processes.
Signaling Pathways
The binding of this compound to the β3-AR triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to be a central mediator of the downstream effects of this compound.[1]
The primary signaling pathways influenced by this compound in the myometrium include:
-
Inhibition of Myometrial Contraction:
-
Calcium Mobilization: this compound has been shown to concentration-dependently inhibit the increase in intracellular calcium (Ca2+) mobilization induced by uterotonins like oxytocin.[4] Reduced intracellular Ca2+ levels lead to decreased activation of myosin light-chain kinase (MLCK), a key enzyme in the contractile process.
-
ERK1/2 Phosphorylation: this compound significantly reduces both basal and oxytocin-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] ERK1/2 are implicated in the regulation of myometrial contractility.
-
-
Anti-inflammatory and Anti-remodeling Effects:
-
Matrix Metalloproteinase (MMP) Regulation: In an in vitro model of chorioamnionitis using lipopolysaccharide (LPS) to induce an inflammatory response, this compound prevents the overexpression and overactivity of MMP-2 and MMP-9.[5][6] MMPs are enzymes involved in the degradation of the extracellular matrix, a crucial process in uterine remodeling during labor.[5] This effect is concentration-dependent.[6]
-
The following diagram illustrates the proposed signaling pathway of this compound in myometrial cells.
References
- 1. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR150640, a selective β3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The β3-Adrenergic Receptor Signaling Pathway and the Investigational Agonist SAR-150640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the β3-adrenergic receptor (β3-AR) signaling pathway and the pharmacological characteristics of SAR-150640, a potent and selective β3-AR agonist. This document is intended to serve as a comprehensive resource, detailing the molecular cascades initiated by β3-AR activation, presenting quantitative data for this compound, and outlining detailed protocols for key experimental assays.
The β3-Adrenergic Receptor Signaling Pathway
The β3-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder, with lower levels of expression in other tissues such as the myocardium.[1][2] Unlike the β1- and β2-adrenergic receptors, the β3-AR is relatively resistant to short-term agonist-induced desensitization.[1] Its activation triggers a cascade of intracellular signaling events that are critical in regulating energy metabolism and smooth muscle relaxation.[1][2]
Canonical Gs-cAMP-PKA Pathway
The primary signaling mechanism of the β3-AR involves its coupling to a stimulatory G protein (Gs).[3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates various downstream targets, mediating the physiological effects of β3-AR stimulation, such as lipolysis in adipocytes and relaxation of the detrusor muscle.[1][2]
References
SAR-150640: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SAR-150640, a potent and selective β3-adrenergic receptor agonist. It details the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for the study of this compound.
Chemical Structure and Properties
This compound, also known as ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride, is a synthetic small molecule.[1] Its structure is characterized by a substituted phenoxy-propanolamine moiety linked to a cyclohexyl benzoate group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H34N2O7S (free base) C25H34N2O7S.ClH (hydrochloride salt) | [2][3][4][5] |
| Molecular Weight | 506.61 g/mol (free base) 543.07 g/mol (hydrochloride salt) | [2][3][4][5] |
| IUPAC Name | ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride | [1] |
| SMILES | CCOC(=O)c1ccc(cc1)[C@H]2CC--INVALID-LINK--NC--INVALID-LINK--O.Cl | [2] |
| InChI Key | VEZDPEGPNPRTOH-PSLBYKFTSA-N | [1][2] |
| Stereochemistry | Absolute | [2][3][4] |
Biological Properties and Mechanism of Action
This compound is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary therapeutic indication was for the treatment of preterm labor due to its relaxant effect on uterine smooth muscle.[1]
The mechanism of action of this compound involves the activation of the β3-AR, which is coupled to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell/Tissue Type |
| β3-AR Affinity (Ki) | 73 nM | Human neuroblastoma cells (SKNMC) |
| cAMP Production (pEC50) | 7.7 | Human uterine smooth muscle cells (UtSMC) |
| Inhibition of Spontaneous Contractions (pIC50) | 6.4 | Human near-term myometrial strips |
This compound has been shown to dose-dependently inhibit oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in human uterine smooth muscle cells.
Signaling Pathway
The binding of this compound to the β3-adrenergic receptor initiates a signaling cascade that culminates in myometrial relaxation. The key steps in this pathway are depicted in the diagram below.
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the activity of this compound.
cAMP Production Assay
This assay quantifies the increase in intracellular cAMP levels following stimulation with this compound.
Caption: Workflow for cAMP Production Assay.
Methodology:
-
Cell Culture: Human uterine smooth muscle cells (UtSMC) are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubated for 15-30 minutes.
-
Cells are then stimulated with a range of concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or a time-resolved Förster resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the pEC50 value is calculated using non-linear regression.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation: UtSMC are seeded onto black-walled, clear-bottom 96-well plates and grown to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C, followed by a wash step to remove extracellular dye.
-
Assay:
-
The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with various concentrations of this compound or vehicle for a short period.
-
An agonist, such as oxytocin, is then added to stimulate an increase in intracellular calcium.
-
Fluorescence changes are monitored in real-time.
-
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the compound, and an IC50 value is determined.
ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2.
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Methodology:
-
Cell Culture and Treatment: UtSMC are grown in 6-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation. Cells are then treated with this compound at various concentrations for different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. The fold change in phosphorylation compared to the untreated control is calculated.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Discovery and Initial Synthesis of SAR-150640: A β3-Adrenoceptor Agonist for Tocolytic Therapy
A Technical Whitepaper for Researchers in Drug Development
Abstract
SAR-150640 is a potent and selective β3-adrenoceptor agonist that was investigated for its potential as a tocolytic agent for the treatment of preterm labor. This document provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of this compound. It includes a detailed (representative) synthetic protocol, in-depth descriptions of key experimental methodologies, and a summary of its biological activity. The signaling pathway of this compound is also visually represented to facilitate a deeper understanding of its mechanism of action. This whitepaper is intended to serve as a technical guide for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction
Preterm labor, defined as the onset of labor before 37 weeks of gestation, is a major cause of neonatal morbidity and mortality worldwide. Tocolytic agents are used to suppress uterine contractions and prolong pregnancy, providing a crucial window for fetal development and the administration of antenatal corticosteroids. The β2-adrenoceptor agonists, such as salbutamol, have been used as tocolytics, but their clinical utility is often limited by cardiovascular side effects due to the widespread expression of β2-adrenoceptors.
The β3-adrenoceptor has emerged as a promising therapeutic target for uterine relaxation. It is expressed in the myometrium, and its activation leads to smooth muscle relaxation with a potentially more favorable side-effect profile compared to β2-adrenoceptor agonists. This compound, chemically known as ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3-[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride, was developed by Sanofi-Aventis as a potent and selective β3-adrenoceptor agonist for the management of preterm labor.[1]
This technical guide details the initial discovery and synthesis of this compound, its pharmacological properties, and the key experiments that elucidated its mechanism of action.
Initial Synthesis of this compound
The following section outlines a representative, multi-step synthesis for this compound, based on established principles of organic chemistry and information from related patents.
Experimental Protocol: Representative Synthesis of this compound
Step 1: Synthesis of (2S)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)oxirane
-
To a solution of 2,2-dimethyl-4H-1,3-benzodioxin-6-carbaldehyde in a suitable solvent such as methanol, add trimethylsulfonium iodide and a strong base like sodium hydride at 0°C.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield the epoxide intermediate.
Step 2: Synthesis of 5-((2S)-oxiran-2-ylmethoxy)-2-hydroxybenzonitrile
-
The epoxide from Step 1 is reacted with 2,5-dihydroxybenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.
-
After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 3: Synthesis of N-(4-cyano-3-hydroxyphenyl)methanesulfonamide
-
To a solution of 5-amino-2-hydroxybenzonitrile in a suitable solvent like pyridine, methanesulfonyl chloride is added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The product is isolated by precipitation upon addition of water, filtered, and dried.
Step 4: Coupling of the epoxide and the sulfonamide
-
The epoxide from Step 2 is reacted with the sulfonamide from Step 3 in the presence of a base like cesium carbonate in a solvent such as DMF.
-
The reaction is heated to ensure the coupling reaction proceeds to completion.
-
Standard aqueous workup and chromatographic purification are performed to isolate the coupled product.
Step 5: Reductive amination with ethyl 4-(trans-4-aminocyclohexyl)benzoate
-
The intermediate from Step 4 is subjected to a reductive amination reaction with ethyl 4-(trans-4-aminocyclohexyl)benzoate.
-
The reaction is carried out in a suitable solvent like methanol in the presence of a reducing agent such as sodium cyanoborohydride.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography.
Step 6: Hydrochloride salt formation
-
The final compound from Step 5 is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ethanol is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.
Pharmacological Characterization
In Vitro Activity
The biological activity of this compound and its major metabolite, SSR500400, was assessed through a series of in vitro assays.
Table 1: In Vitro Pharmacological Profile of this compound and SSR500400
| Compound | Assay | Cell Line / Tissue | Target | Parameter | Value | Reference |
| This compound | Radioligand Binding | SK-N-MC cells | β3-adrenoceptor | Kᵢ (nM) | 73 | [2] |
| Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 6.5 | [2] | |
| Functional Assay (cAMP) | Human Uterine Smooth Muscle Cells | β3-adrenoceptor | pEC₅₀ | 7.7 | [2] | |
| Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 6.4 | [2] | |
| SSR500400 | Radioligand Binding | SK-N-MC cells | β3-adrenoceptor | Kᵢ (nM) | 358 | [2] |
| Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 6.2 | [2] | |
| Functional Assay (cAMP) | Human Uterine Smooth Muscle Cells | β3-adrenoceptor | pEC₅₀ | 7.7 | [2] | |
| Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 6.8 | [2] | |
| Isoproterenol | Functional Assay (cAMP) | SK-N-MC cells | β3-adrenoceptor | pEC₅₀ | 5.1 | [2] |
| Salbutamol | Uterine Contraction | Human myometrial strips | - | pIC₅₀ | 5.9 | [2] |
In Vivo Efficacy
The tocolytic effect of this compound was evaluated in a preclinical model of uterine contractions.
Experimental Protocol: In Vivo Uterine Contractions in Cynomolgus Monkeys
-
Animal Model: Conscious, unrestrained female cynomolgus monkeys were used.
-
Induction of Contractions: Uterine contractions were induced by a continuous intravenous infusion of oxytocin.
-
Drug Administration: this compound was administered intravenously at doses of 1 and 6 mg/kg.
-
Monitoring: Uterine contractions, heart rate, and blood pressure were continuously monitored.
-
Results: this compound dose-dependently inhibited oxytocin-induced myometrial contractions.[2] Importantly, no significant effects on heart rate or blood pressure were observed at the effective doses. In contrast, the β2-agonist salbutamol did not inhibit uterine contractions but caused a dose-dependent increase in heart rate.[2]
Mechanism of Action
This compound exerts its tocolytic effect by selectively activating β3-adrenoceptors on myometrial smooth muscle cells. This initiates a signaling cascade that ultimately leads to muscle relaxation.
Caption: Signaling pathway of this compound in myometrial cells.
The binding of this compound to the β3-adrenoceptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentration and inhibition of the ERK1/2 signaling pathway, both of which contribute to the relaxation of uterine smooth muscle.[2]
Key Experimental Protocols
β3-Adrenoceptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human β3-adrenoceptor.
Protocol:
-
Membrane Preparation: Membranes from SK-N-MC cells, which endogenously express the human β3-adrenoceptor, are prepared by homogenization and centrifugation.
-
Radioligand: [¹²⁵I]-cyanopindolol is used as the radioligand.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
In Vitro Characterization of SAR-150640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of SAR-150640, a potent and selective β3-adrenergic receptor (β3-AR) agonist. The information presented herein is intended to support further research and development efforts related to this compound.
Core Compound Profile
This compound has been identified as a selective agonist for the human β3-adrenergic receptor, with demonstrated effects on intracellular signaling cascades and smooth muscle relaxation. Its primary mechanism of action involves the activation of the β3-AR, leading to downstream cellular responses. Notably, this compound exhibits minimal to no agonist or antagonist activity at β1- and β2-adrenergic receptors, highlighting its selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined for this compound and its major metabolite, SSR500400, in various in vitro assays.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Kᵢ (nM) |
| This compound | Human β3-AR | SK-N-MC Cells | 73 |
| SSR500400 | Human β3-AR | SK-N-MC Cells | 358 |
Table 2: Functional Potency in cAMP Production Assays
| Compound | Cell Line/Tissue | Parameter | Value |
| This compound | Human SK-N-MC Cells | pEC₅₀ | 6.5 |
| SSR500400 | Human SK-N-MC Cells | pEC₅₀ | 6.2 |
| (-)-Isoproterenol | Human SK-N-MC Cells | pEC₅₀ | 5.1 |
| This compound | Human Uterine Smooth Muscle Cells (UtSMC) | pEC₅₀ | 7.7 |
| SSR500400 | Human Uterine Smooth Muscle Cells (UtSMC) | pEC₅₀ | 7.7 |
Table 3: Functional Potency in Uterine Contraction Inhibition Assays
| Compound | Tissue | Parameter | Value |
| This compound | Human Near-Term Myometrial Strips | pIC₅₀ | 6.4 |
| SSR500400 | Human Near-Term Myometrial Strips | pIC₅₀ | 6.8 |
| Salbutamol | Human Near-Term Myometrial Strips | pIC₅₀ | 5.9 |
| CGP12177 | Human Near-Term Myometrial Strips | pIC₅₀ | 5.8 |
| (-)-Isoproterenol | Human Near-Term Myometrial Strips | pIC₅₀ | ~6.8 |
| Atosiban | Human Near-Term Myometrial Strips | pIC₅₀ | ~6.8 |
| This compound | Late Pregnant Mouse Uterus | pD₂ | 6.64 ± 0.21 |
Signaling Pathways
This compound-induced activation of the β3-adrenergic receptor initiates a complex signaling cascade. This involves a biphasic activation of Extracellular signal-regulated kinases 1/2 (Erk1/2), sequentially engaging both Gs and Gi protein signaling pathways.[2] The initial, rapid Erk1/2 activation is mediated by a Gs-PKA-Src pathway, while a later, sustained activation is dependent on a Gi-Src-PI3K pathway.[2]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for the human β3-adrenergic receptor.
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are prepared by homogenization and differential centrifugation. Protein concentration is determined using a standard protein assay.
-
Binding Reaction: In a 96-well plate, cell membranes (e.g., 5-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) and a range of concentrations of this compound. The incubation is typically carried out in a buffer containing 50 mM Tris-HCl and 5 mM MgCl₂ at 30°C for 60 minutes.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cyclic AMP (cAMP) production in response to this compound stimulation.
Figure 3: cAMP Accumulation Assay Workflow.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the β3-adrenergic receptor (e.g., human uterine smooth muscle cells or CHO-hβ3-AR cells) are seeded in 96-well plates and cultured to an appropriate confluency.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP. After a brief pre-incubation period, cells are stimulated with a range of concentrations of this compound for a defined time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to this compound is interpolated from the standard curve. Dose-response curves are then plotted, and the concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated using non-linear regression analysis.
Isolated Uterine Smooth Muscle Contraction Assay
This protocol details the methodology for assessing the relaxant effect of this compound on uterine smooth muscle contractility.
Methodology:
-
Tissue Preparation: Strips of myometrium are obtained from human near-term biopsies or from late-pregnant animals (e.g., mice). The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration and Contraction Induction: The tissue strips are allowed to equilibrate under a resting tension. Spontaneous contractions are monitored, or contractions are induced using an agonist such as oxytocin or prostaglandin F₂α.
-
Compound Addition: Once stable contractions are established, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the uterine strips is continuously recorded using a force transducer. The inhibitory effect of this compound is quantified as the percentage reduction in the amplitude or frequency of contractions.
-
Data Analysis: Concentration-response curves for the relaxant effect of this compound are constructed, and the pIC₅₀ (negative logarithm of the molar concentration producing 50% of the maximal inhibition) is determined.
Conclusion
The in vitro data for this compound consistently demonstrate its characteristics as a potent and selective β3-adrenergic receptor agonist. Its ability to induce cAMP production and promote uterine smooth muscle relaxation underscores its potential therapeutic applications. The elucidation of its biphasic signaling pathway provides a deeper understanding of its molecular mechanism of action. This technical guide serves as a comprehensive resource for researchers engaged in the further investigation and development of this compound.
References
The Selective β3-Adrenoceptor Agonist SAR-150640: A Modulator of Uterine Smooth Muscle Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR-150640 is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor expressed on human uterine smooth muscle cells (myocytes). This document provides a comprehensive technical overview of the effects of this compound on these cells, with a focus on its potential as a therapeutic agent for conditions such as preterm labor. It details the molecular mechanisms of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to generate these findings. Notably, while the Rho kinase pathway is a critical regulator of uterine contraction, current evidence does not support a direct role for this compound in inhibiting this pathway; its primary mechanism of action is through β3-adrenoceptor activation and subsequent downstream signaling.
Introduction to Uterine Contractility and Therapeutic Targets
The contractility of uterine smooth muscle is a complex physiological process tightly regulated by a balance of stimulatory and inhibitory signals. Dysregulation of this process can lead to devastating pregnancy complications, most notably preterm labor. Key pathways involved in uterine contraction include the oxytocin receptor-mediated pathway and the RhoA/Rho kinase (ROCK) pathway, which increases the calcium sensitivity of the contractile apparatus.[1][2][3] Conversely, pathways that promote myometrial relaxation are crucial for maintaining uterine quiescence during pregnancy. A primary relaxation pathway involves the activation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4]
The β3-adrenoceptor has emerged as a promising therapeutic target for promoting uterine relaxation.[5] Unlike the β2-adrenoceptor, which is also present in the myometrium, the β3-adrenoceptor appears to be resistant to desensitization after prolonged agonist stimulation.[6] this compound has been identified as a selective agonist for this receptor.
Mechanism of Action of this compound
This compound exerts its effects on uterine smooth muscle cells primarily through the activation of the β3-adrenergic receptor. This initiates a signaling cascade that ultimately leads to myometrial relaxation and possesses anti-inflammatory properties.
β3-Adrenoceptor Signaling Pathway
Activation of the β3-adrenoceptor by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium.[4][7] This can occur through various mechanisms, including the phosphorylation and inhibition of myosin light chain kinase (MLCK) and the activation of potassium channels, which hyperpolarizes the cell membrane and reduces calcium influx.[4][8][9] There is also evidence suggesting that β3-adrenoceptor activation in the myometrium can stimulate the production of nitric oxide (NO), which can further contribute to relaxation through cGMP-independent pathways.[10][11][12]
Anti-Inflammatory Effects
In addition to its direct relaxant effects, this compound has demonstrated anti-inflammatory properties in the myometrium. In in-vitro models of chorioamnionitis, an inflammatory condition often associated with preterm labor, this compound was shown to prevent the lipopolysaccharide (LPS)-induced overexpression and overactivity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[13] These enzymes are involved in the degradation of the extracellular matrix, a process that contributes to cervical ripening and uterine remodeling during labor.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Inhibition of Spontaneous Contractions | ||||
| pIC50 | Human | Myometrial Strips | 6.44 | [14] |
| Inhibition of Oxytocin-Induced Contractions | ||||
| pIC50 | Human | Myometrial Cells | 6.9 ± 0.8 | [14] |
| Stimulation of cAMP Production | ||||
| pEC50 | Human | Myometrial Cell Membranes | 7.7 ± 0.2 | [14] |
| GTPγS Binding | ||||
| pEC50 | Human | Myometrial Cell Membranes | 6.6 ± 0.1 | [14] |
| Inhibition of LPS-Induced MMP-2 Expression | ||||
| % Inhibition (at 0.1 µM) | Human | Myometrial Tissue | Statistically significant | [13] |
| Inhibition of LPS-Induced MMP-9 Expression | ||||
| % Inhibition (at 0.1 µM) | Human | Myometrial Tissue | Statistically significant | [13] |
Table 1: Potency and Efficacy of this compound in In-Vitro Human Myometrial Models.
| Agonist | pD2 | Emax (%) |
| This compound | 6.64 ± 0.21 | 104.9 ± 7.95 |
| Salbutamol (β2-agonist) | 8.57 ± 0.062 | 103.1 ± 3.22 |
| Isoprenaline (non-selective β-agonist) | 9.48 ± 0.084 | 102.9 ± 5.18 |
Table 2: Comparative Relaxant Effects of β-Adrenoceptor Agonists on Late Pregnant Mouse Uterine Contractions.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this document.
Human Uterine Smooth Muscle Cell Culture
Protocol:
-
Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean sections.[15]
-
Preparation: The tissue is placed in a sterile, buffered salt solution. The serosa and any visible connective or adipose tissue are removed. The myometrial tissue is then minced into small pieces (1-2 mm³).
-
Enzymatic Digestion: The minced tissue is incubated in a digestion solution containing enzymes such as collagenase and trypsin at 37°C to dissociate the cells.
-
Cell Isolation: The cell suspension is filtered through a cell strainer to remove undigested tissue. The resulting cell suspension is centrifuged, and the cell pellet is resuspended in culture medium.
-
Plating and Culture: The isolated myocytes are plated in culture flasks or plates coated with an attachment factor (e.g., gelatin). The cells are cultured in a specialized smooth muscle cell growth medium, typically containing Dulbecco's Modified Eagle Medium (DMEM)/F-12, fetal bovine serum (FBS), and antibiotics, in a humidified incubator at 37°C and 5% CO2.[16]
-
Subculture: Once the cells reach a certain confluency (e-g., 80-90%), they are detached using a trypsin-EDTA solution and replated at a lower density for further expansion (passaging). Experiments are typically performed on cells from early passages (e.g., 2-5) to maintain their physiological relevance.
Uterine Contractility Assay (Organ Bath)
Protocol:
-
Tissue Preparation: Longitudinal strips of myometrium are dissected from biopsies.[15][17]
-
Mounting: The myometrial strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force-displacement transducer.
-
Equilibration: The strips are allowed to equilibrate under a resting tension until regular spontaneous contractions are established.
-
Treatment: For testing inhibitory effects, once stable contractions are achieved (either spontaneous or induced by an agonist like oxytocin), cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition and Analysis: The isometric force of the contractions is recorded continuously. The frequency and amplitude of contractions are analyzed to determine the inhibitory effect of this compound. Dose-response curves are generated to calculate parameters such as IC50 or pIC50.[15]
cAMP Measurement Assay
Protocol:
-
Cell Preparation: Human uterine smooth muscle cells are cultured in multi-well plates.
-
Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with various concentrations of this compound for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods like AlphaScreen or HTRF.[18] The results are typically expressed as pmol of cAMP per mg of protein.
GTPγS Binding Assay
Protocol:
-
Membrane Preparation: Membranes are prepared from human uterine smooth muscle cells or tissue.
-
Assay Reaction: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.[19]
-
Separation and Detection: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is analyzed to determine the potency (EC50 or pEC50) of this compound.[19]
The Rho Kinase Pathway: A Note on an Unrelated Mechanism
The initial inquiry included a search for information on this compound as a Rho kinase inhibitor. It is important to clarify that the RhoA/ROCK pathway is a key contractile pathway in uterine smooth muscle.[1][2][3] Agonists such as oxytocin can activate this pathway, leading to the inhibition of myosin light chain phosphatase and an increase in the calcium sensitivity of the contractile proteins.[2][3] Therefore, inhibitors of Rho kinase are being investigated as potential tocolytics. However, the available scientific literature does not indicate that this compound acts as a Rho kinase inhibitor. Its mechanism of action is distinctly through the β3-adrenoceptor/cAMP pathway, which promotes relaxation.
Conclusion
This compound is a selective β3-adrenoceptor agonist that effectively induces relaxation of human uterine smooth muscle and exhibits anti-inflammatory properties in preclinical models. Its mechanism of action is well-defined and involves the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade, with potential contributions from nitric oxide. The quantitative data demonstrate its potency in inhibiting myometrial contractility. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other β3-adrenoceptor agonists as potential tocolytic agents for the management of preterm labor. It is critical to distinguish its relaxant mechanism from contractile pathways such as the Rho kinase system.
References
- 1. RHO protein regulation of contraction in the human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/Rho-kinase cascade is involved in oxytocin-induced rat uterine contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclic AMP signalling pathways in the regulation of uterine relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta3-adrenoceptor is the predominant beta-adrenoceptor subtype in human myometrium and its expression is up-regulated in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human near-term myometrial β3-adrenoceptor but not the β2-adrenoceptor is resistant to desensitisation after sustained agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potassium channels and uterine function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxin stimulates myometrial calcium-activated potassium channel activity via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAR150640, a selective beta3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proliferative action of the androgen receptor in human uterine myometrial cells--a key regulator for myometrium phenotype programming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of SAR-150640: A β3-Adrenoceptor Agonist for Tocolysis in Preterm Labor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preterm birth remains a significant challenge in perinatal medicine, with a pressing need for effective and safe tocolytic agents to manage preterm labor. SAR-150640, a potent and selective β3-adrenoceptor agonist, emerged as a promising preclinical candidate for this indication. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, efficacy in relevant in vitro and in vivo models, and detailed experimental methodologies. The data presented herein supported its initial development as a potential therapeutic for preterm labor, although its clinical development was ultimately discontinued. This document serves as a valuable resource for researchers in the field of uterine contractility and drug development for obstetric conditions.
Introduction: The Rationale for a Selective β3-Adrenoceptor Agonist in Preterm Labor
Preterm labor is characterized by uterine contractions leading to cervical changes before 37 weeks of gestation. Current tocolytic therapies, such as β2-adrenoceptor agonists, calcium channel blockers, and oxytocin antagonists, are often associated with limited efficacy and significant maternal and fetal side effects. The β3-adrenoceptor has been identified as a potential target for inducing myometrial relaxation with a more favorable side-effect profile. β3-adrenoceptors are expressed in the human myometrium, and their activation leads to smooth muscle relaxation, primarily through the cyclic adenosine monophosphate (cAMP) signaling pathway. This compound was developed as a selective agonist for the β3-adrenoceptor with the aim of providing effective tocolysis without the cardiovascular side effects associated with non-selective β-agonists.
Mechanism of Action and Signaling Pathway
This compound exerts its tocolytic effect by selectively binding to and activating β3-adrenoceptors on myometrial smooth muscle cells. This activation initiates a downstream signaling cascade that ultimately leads to muscle relaxation and the inhibition of uterine contractions.
Signaling Pathway Diagram
Quantitative Preclinical Data
The preclinical efficacy of this compound and its major metabolite, SSR500400, was evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | β3-Adrenoceptor Binding Affinity (Ki, nM) | cAMP Production in SKNMC Cells (pEC50) | cAMP Production in Human Uterine Smooth Muscle Cells (pEC50) |
| This compound | 73 | 6.5 | 7.7 |
| SSR500400 (metabolite) | 358 | 6.2 | 7.7 |
| (-)-Isoproterenol | - | 5.1 | - |
Data from Croci et al., 2007.
Table 2: In Vitro Tocolytic Activity in Human Myometrial Strips
| Compound | Inhibition of Spontaneous Contractions (pIC50) |
| This compound | 6.4 |
| SSR500400 (metabolite) | 6.8 |
| Salbutamol | 5.9 |
| (-)-Isoproterenol | - |
| Atosiban | - |
Data from Croci et al., 2007. A higher pIC50 value indicates greater potency.
Table 3: In Vivo Tocolytic Activity in Cynomolgus Monkeys
| Compound | Dose (mg/kg, i.v.) | Inhibition of Myometrial Contractions | Effect on Heart Rate |
| This compound | 1 and 6 | Dose-dependent inhibition | No significant effect |
| Atosiban | 6 | No significant effect | No significant effect |
| Salbutamol | 50 and 250 µg/kg | No inhibitory effect | Dose-dependent increase |
Data from Croci et al., 2007.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
Myometrial Strip Contraction Assay
This ex vivo assay assesses the direct effect of compounds on the contractility of uterine muscle tissue.
Experimental Workflow:
Protocol:
-
Tissue Procurement: Human myometrial biopsies are obtained from the upper margin of the lower uterine segment incision from consenting patients undergoing elective term Cesarean section.
-
Strip Preparation: The tissue is immediately placed in cold physiological salt solution (PSS). Myometrial strips of approximately 10 x 2 x 2 mm are dissected, with care taken to align the strip with the longitudinal axis of the muscle fibers.
-
Mounting: Each strip is mounted vertically in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes, during which time they are subjected to a resting tension of approximately 2 g. The PSS is changed every 15-20 minutes. Spontaneous rhythmic contractions typically develop within this period.
-
Drug Administration: Once stable spontaneous contractions are established, cumulative concentrations of this compound or other test compounds are added to the organ bath. For agonist-induced contractions, a submaximal concentration of an agonist like oxytocin or prostaglandin F2α is added prior to the test compound.
-
Data Acquisition and Analysis: Isometric tension is recorded continuously. The frequency and amplitude of contractions are analyzed to determine the inhibitory effect of the compound. The pIC50 (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) is calculated.
cAMP Assay in Human Uterine Smooth Muscle Cells (UtSMC)
This in vitro assay quantifies the intracellular accumulation of cAMP, a key second messenger in the β3-adrenoceptor signaling pathway.
Protocol:
-
Cell Culture: Primary human uterine smooth muscle cells (UtSMC) are cultured to near confluence in appropriate growth medium.
-
Cell Stimulation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound or other agonists for a defined period at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and lysing the cells with a suitable lysis buffer.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the lysate. Dose-response curves are generated, and the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to uterotonic agents and the inhibitory effect of this compound.
Protocol:
-
Cell Preparation and Dye Loading: UtSMCs are seeded onto coverslips or in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: The coverslip or plate is placed in a fluorescence imaging system or a plate reader, and baseline fluorescence is recorded.
-
Cell Stimulation: A uterotonic agent, such as oxytocin, is added to the cells to induce an increase in intracellular calcium.
-
Inhibitor Treatment: In separate experiments, cells are pre-incubated with this compound before the addition of the uterotonic agent.
-
Fluorescence Recording and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time. The peak and sustained calcium responses are analyzed to determine the inhibitory effect of this compound.
ERK1/2 Phosphorylation Assay
This assay assesses the phosphorylation status of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be involved in myometrial cell signaling.
Protocol:
-
Cell Treatment: UtSMCs are treated with this compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on ERK1/2 phosphorylation.
Preclinical Safety and Toxicology
Specific public preclinical safety and toxicology data for this compound are limited. However, studies on other β3-adrenoceptor agonists have been conducted. For instance, some β3-agonists have been associated with urinary tract toxicity in rats at high doses, characterized by tubular necrosis and crystalluria. It is important to note that these findings may not be directly transferable to this compound, and a comprehensive toxicology package would have been necessary for its clinical development. In the preclinical in vivo study in cynomolgus monkeys, this compound did not show significant effects on heart rate or blood pressure at doses that produced tocolysis, suggesting a favorable cardiovascular safety profile compared to non-selective β-agonists.
Conclusion and Future Perspectives
The preclinical data for this compound demonstrated its potential as a novel tocolytic agent for the management of preterm labor. Its high potency and selectivity for the β3-adrenoceptor translated into effective inhibition of uterine contractions in both in vitro human tissue models and in vivo primate models, with a promising safety profile, particularly concerning cardiovascular effects. Although the clinical development of this compound was discontinued for reasons not publicly disclosed, the preclinical research conducted provides a valuable foundation for the continued exploration of β3-adrenoceptor agonists as a therapeutic strategy for preterm labor. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of new β3-agonists and conducting thorough preclinical safety evaluations to ensure a high therapeutic index for both the mother and the fetus. The detailed methodologies presented in this guide can serve as a robust framework for the preclinical assessment of next-generation tocolytics.
SAR-150640: A Deep Dive into its Selectivity for the β3-Adrenoceptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SAR-150640, a potent agonist for the β3-adrenoceptor (β3-AR). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound. We will delve into its binding affinity and functional potency, comparing its activity at the β3-adrenoceptor with that at the β1- and β2-adrenoceptor subtypes. Detailed experimental protocols for assessing these parameters are provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying science.
Executive Summary
This compound is a selective β3-adrenoceptor agonist that has been investigated for its potential therapeutic applications, notably in the context of preterm labor due to its relaxant effects on uterine smooth muscle. Its pharmacological profile is characterized by a high affinity and functional potency for the β3-adrenoceptor, with a notable lack of significant activity at the β1- and β2-adrenoceptor subtypes. This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target effects commonly associated with non-selective β-agonists, such as cardiovascular side effects mediated by β1- and β2-adrenoceptors. This guide will present the quantitative data supporting this selectivity and the methodologies used to determine it.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound is best understood through a quantitative comparison of its binding affinity and functional potency across the three β-adrenoceptor subtypes. The following tables summarize the available data.
Table 1: Binding Affinity of this compound for Human β-Adrenoceptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | β3 | 73[1] |
| β1 | No significant binding reported | |
| β2 | No significant binding reported |
Note: The lack of reported binding affinity for β1 and β2 adrenoceptors suggests that the affinity is significantly lower than for the β3 subtype, a key indicator of selectivity.
Table 2: Functional Potency of this compound at Human β-Adrenoceptors
| Compound | Receptor Subtype | Functional Potency (pEC50) | Functional Potency (EC50, nM) |
| This compound | β3 | 6.5[1] | ~316 |
| β1 | No agonist or antagonist activity reported | - | |
| β2 | No agonist or antagonist activity reported | - |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The absence of activity at β1 and β2 adrenoceptors is a strong indicator of functional selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenoceptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human β1, β2, or β3-adrenoceptors.
-
Radioligands:
-
For β1 and β2-adrenoceptors: [3H]-CGP 12177 (a hydrophilic β-antagonist).
-
For β3-adrenoceptors: [125I]-cyanopindolol (a non-selective β-antagonist).
-
-
Competitor: this compound.
-
Non-specific binding control: Propranolol (a non-selective β-antagonist) at a high concentration (e.g., 10 µM).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, cell harvester, scintillation counter or gamma counter.
Protocol:
-
Membrane Preparation:
-
Culture the respective CHO cell lines to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of cell membrane preparation.
-
50 µL of a fixed concentration of radioligand (typically at a concentration close to its Kd for the respective receptor).
-
50 µL of varying concentrations of this compound (e.g., from 10^-11 to 10^-5 M).
-
For non-specific binding, add 50 µL of 10 µM propranolol instead of this compound.
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail (for [3H]) or in tubes for counting in a gamma counter (for [125I]).
-
-
Data Analysis:
-
Determine the amount of bound radioactivity for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production via human β3-adrenoceptors.
Materials:
-
Cell Line: Primary human uterine smooth muscle cells (HUtSMC) or a cell line endogenously expressing the human β3-adrenoceptor (e.g., SK-N-MC neuroblastoma cells).
-
Agonist: this compound.
-
Positive Control: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Detection Kit: A commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Equipment: 96-well or 384-well plates, plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells once with pre-warmed stimulation buffer.
-
Add varying concentrations of this compound (e.g., from 10^-11 to 10^-5 M) or isoproterenol to the wells in triplicate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit. This step often involves the addition of a lysis buffer that also contains the detection reagents.
-
Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP produced in each well.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
The pEC50 is then calculated as the negative logarithm of the EC50 value.
-
Conclusion
The data and methodologies presented in this technical guide provide a robust characterization of this compound as a highly selective β3-adrenoceptor agonist. Its high affinity and functional potency at the β3-adrenoceptor, coupled with a lack of significant activity at the β1- and β2-adrenoceptor subtypes, underscore its potential for targeted therapeutic interventions with a minimized risk of off-target effects. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and further explore the pharmacological properties of this compound and other related compounds. The continued investigation of selective β3-adrenoceptor agonists like this compound holds promise for the development of novel therapies for a range of conditions, including preterm labor and other disorders involving smooth muscle function.
References
Metabolites of SAR-150640 and Their Biological Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolites of SAR-150640, a selective β3-adrenergic receptor agonist, and their corresponding biological activities. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Introduction to this compound
This compound is a potent and selective β3-adrenergic receptor agonist that has been investigated for its therapeutic potential, particularly in the context of uterine relaxation and the management of preterm labor. Its mechanism of action involves the stimulation of β3-adrenergic receptors, leading to a cascade of intracellular signaling events. Understanding the metabolism of this compound is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile, as its metabolites may also possess biological activity, contributing to the overall therapeutic effect or potential side effects.
Identified Metabolites of this compound
To date, the primary and major identified metabolite of this compound is SSR500400 . This metabolite is formed through the hydrolysis of the ethyl ester group of this compound to the corresponding carboxylic acid.
Table 1: Identified Metabolites of this compound
| Parent Compound | Metabolite | Chemical Transformation |
| This compound | SSR500400 | Hydrolysis of ethyl ester to carboxylic acid |
Biological Activity of this compound and its Metabolite SSR500400
Both this compound and its metabolite, SSR500400, exhibit affinity for and activity at the β3-adrenergic receptor.
Receptor Binding Affinity and Potency
Studies have demonstrated that both the parent compound and its metabolite bind to β3-adrenergic receptors and act as agonists, stimulating the production of cyclic AMP (cAMP).
Table 2: In Vitro Biological Activity of this compound and SSR500400
| Compound | Target | Assay | Species | Value | Unit |
| This compound | β3-adrenergic receptor | Receptor Binding Affinity (Ki) | Human | 73 | nM |
| SSR500400 | β3-adrenergic receptor | Receptor Binding Affinity (Ki) | Human | 358 | nM |
| This compound | β3-adrenergic receptor | cAMP Production (pEC50) | Human | 6.5 | - |
| SSR500400 | β3-adrenergic receptor | cAMP Production (pEC50) | Human | 6.2 | - |
Data sourced from in vitro studies on human neuroblastoma cells expressing native β3-adrenoceptors.
Functional Activity
The functional consequence of β3-adrenergic receptor activation by this compound and SSR500400 has been primarily assessed through their ability to induce relaxation of myometrial tissue.
Table 3: Functional Activity of this compound and SSR500400 on Myometrial Contractions
| Compound | Effect | Species | Assay | Value (pIC50) |
| This compound | Inhibition of spontaneous contractions | Human | Near-term myometrial strips | 6.4 |
| SSR500400 | Inhibition of spontaneous contractions | Human | Near-term myometrial strips | 6.8 |
Signaling Pathways
The activation of the β3-adrenergic receptor by agonists such as this compound initiates a downstream signaling cascade. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following sections outline the general procedures for the assays mentioned.
In Vitro Metabolism in Human Liver Microsomes (General Protocol)
This protocol outlines a general procedure for assessing the metabolic stability of a compound.
-
Preparation of Reagents:
-
Human liver microsomes (HLM) are thawed on ice.
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).
-
A cofactor solution containing NADPH in phosphate buffer is prepared.
-
-
Incubation:
-
HLM, the this compound solution, and buffer are pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH solution.
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The disappearance of the parent compound over time is monitored to determine the rate of metabolism.
-
The appearance of new peaks corresponding to potential metabolites (like SSR500400) is also monitored and quantified.
-
Radioligand Binding Assay (General Protocol)
This protocol describes a general method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation:
-
Cell membranes expressing the β3-adrenergic receptor are prepared from a suitable cell line (e.g., human neuroblastoma cells).
-
-
Assay Setup:
-
A constant concentration of a radiolabeled ligand known to bind to the β3-adrenergic receptor (e.g., [³H]-CGP12177) is used.
-
Increasing concentrations of the unlabeled test compound (this compound or SSR500400) are added to compete with the radioligand for binding to the receptor.
-
-
Incubation:
-
The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Production Assay (General Protocol)
This protocol outlines a general procedure to measure the ability of a compound to stimulate the production of cyclic AMP.
-
Cell Culture and Treatment:
-
Cells expressing the β3-adrenergic receptor are cultured in appropriate media.
-
The cells are then treated with varying concentrations of the test compound (this compound or SSR500400).
-
-
Cell Lysis:
-
After a specified incubation period, the cells are lysed to release the intracellular contents, including cAMP.
-
-
cAMP Measurement:
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound.
-
The pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect, is determined from this curve.
-
Conclusion
The primary identified metabolite of this compound is SSR500400, formed by hydrolysis of the parent compound. Both this compound and SSR500400 are active at the β3-adrenergic receptor, with this compound exhibiting a higher binding affinity. However, both compounds demonstrate comparable functional potency in inhibiting myometrial contractions in vitro. These findings suggest that the biological activity of this compound in vivo may be attributed to the combined effects of the parent drug and its active metabolite. Further studies are warranted to fully elucidate the complete metabolic profile of this compound and the in vivo contribution of its metabolites to its overall pharmacological effect.
Methodological & Application
Application Notes and Protocols: SAR-150640 for In Vitro Uterine Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor is a significant clinical challenge, and the development of effective tocolytic agents to inhibit uterine contractions is a key area of research.[1] Uterine contractility is a complex process regulated by hormonal, neural, and mechanical signals.[2] The myometrium, the smooth muscle layer of the uterus, undergoes phasic contractions driven by spontaneous electrical activity that leads to an influx of calcium ions, which is essential for the interaction of actin and myosin filaments.[3][4] Oxytocin is a potent stimulator of uterine contractions, acting through G-protein-coupled receptors to increase intracellular calcium and prostaglandin production.[5][6] Consequently, agents that can modulate these pathways, such as oxytocin receptor antagonists or β-adrenergic receptor agonists, are of great interest as potential tocolytics.[5][7]
SAR-150640 is a β3-adrenergic receptor agonist that has shown tocolytic effects.[3] This document provides detailed protocols for evaluating the efficacy of this compound and other potential tocolytic agents using an in vitro uterine contraction assay with isolated myometrial strips. This methodology allows for the direct assessment of a compound's ability to inhibit spontaneous or oxytocin-induced uterine muscle contractions.
Signaling Pathways in Uterine Contraction
Uterine muscle contraction is primarily initiated by an increase in intracellular calcium concentration. This can be triggered by spontaneous electrical activity in myometrial cells or by uterotonins like oxytocin. The binding of oxytocin to its receptor activates a signaling cascade that leads to muscle contraction. Conversely, agents that increase cyclic AMP (cAMP), such as β-adrenergic agonists, promote muscle relaxation.
Caption: Signaling pathways of uterine contraction and relaxation.
Experimental Protocol: In Vitro Uterine Contraction Assay
This protocol is adapted from established methods for studying myometrial contractility in vitro.[8][9]
I. Materials and Reagents
-
Myometrial tissue biopsies from pregnant women undergoing elective cesarean sections.
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Oxytocin
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
II. Experimental Workflow
The overall workflow involves obtaining uterine tissue, preparing it for the assay, mounting it in an organ bath, and then recording its contractile activity in response to various treatments.
Caption: Experimental workflow for the in vitro uterine contraction assay.
III. Detailed Procedure
-
Tissue Collection and Preparation:
-
Obtain myometrial biopsies from the lower uterine segment during elective cesarean sections, with appropriate ethical approval and patient consent.
-
Immediately place the tissue in cold physiological salt solution and transport it to the laboratory.
-
Within 36 hours, carefully dissect the myometrium into longitudinal strips of approximately 10 x 2 x 2 mm.[8]
-
-
Organ Bath Setup:
-
Mount each myometrial strip in a physiological organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed holder and the other to an isometric force transducer.
-
Apply a resting tension of approximately 2 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Data Acquisition:
-
After equilibration, record spontaneous contractions for a baseline period.
-
To study the effect on induced contractions, add a submaximal concentration of oxytocin (e.g., 10⁻⁸ M) to the bath to induce stable, rhythmic contractions.
-
Once a stable contraction pattern is established, add this compound in a cumulative, dose-dependent manner.
-
Record the contractile activity for at least 20 minutes at each concentration.
-
-
Data Analysis:
-
Analyze the recorded tracings to determine the frequency of contractions, the amplitude (force) of contractions, and the area under the curve (AUC) for a defined time period.
-
Normalize the data for each strip to its baseline activity (either spontaneous or oxytocin-induced) before the addition of this compound.
-
Calculate the percentage inhibition of contraction parameters at each concentration of this compound.
-
Construct dose-response curves and determine the IC₅₀ value for this compound.
-
Data Presentation
The quantitative data from the in vitro uterine contraction assay should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Oxytocin-Induced Uterine Contractions
| This compound Conc. (M) | Contraction Frequency (% of Control) | Contraction Amplitude (% of Control) | Area Under the Curve (% of Control) |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ |
Values to be presented as mean ± SEM. The control is the stable oxytocin-induced contraction before the addition of this compound.
Table 2: Summary of Potency for Tocolytic Agents
| Compound | IC₅₀ (Frequency, M) | IC₅₀ (Amplitude, M) | IC₅₀ (AUC, M) |
| This compound | |||
| Atosiban (Reference) | |||
| Ritodrine (Reference) |
IC₅₀ values are calculated from the dose-response curves.
Conclusion
The in vitro uterine contraction assay using myometrial strips is a robust and reliable method for evaluating the tocolytic potential of novel compounds like this compound. This protocol provides a detailed framework for conducting these experiments and analyzing the resulting data. By quantifying the inhibitory effects on key contraction parameters, researchers can effectively compare the potency and efficacy of different tocolytic agents, aiding in the development of new therapies for the management of preterm labor.
References
- 1. A historical narrative review through the field of tocolysis in threatened preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and Electrical Activity of Uterine Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Pregnancy Contractions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of oxytocin antagonist infusion in improving in vitro fertilization outcomes on the day of embryo transfer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SAR-150640 in Primary Human Uterine Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAR-150640, a potent and selective β3-adrenoceptor agonist, in primary human uterine smooth muscle cell (hUtSMC) culture. The following protocols and data are intended to facilitate research into uterine physiology, pathophysiology, and the development of novel tocolytic agents.
Introduction
Uterine smooth muscle contractility is a complex process pivotal to reproductive health, particularly during parturition. Dysregulation of this process can lead to preterm labor, a significant cause of infant morbidity and mortality. This compound has been identified as a selective β3-adrenoceptor agonist that demonstrates potent inhibitory effects on uterine smooth muscle contractions[1]. The β3-adrenoceptor, present in the human myometrium, represents a promising therapeutic target for managing preterm labor[2][3]. These notes detail the application of this compound in primary hUtSMC culture to investigate its mechanism of action and potential therapeutic effects.
Data Presentation
The following tables summarize the in vitro pharmacological characteristics of this compound and its major metabolite, SSR500400, on human uterine smooth muscle cells and tissues.
Table 1: In Vitro Potency of this compound and SSR500400 on cAMP Production in Human Uterine Smooth Muscle Cells (UtSMC) [1]
| Compound | pEC50 |
| This compound | 7.7 |
| SSR500400 | 7.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vitro Inhibitory Potency of this compound on Contractions of Human Near-Term Myometrial Strips [1]
| Compound | pIC50 (Spontaneous Contractions) |
| This compound | 6.4 |
pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal inhibition.
Table 3: Effect of this compound on Oxytocin-Induced Responses in Human Myometrial Cells [1][4]
| Parameter | Effect of this compound | pIC50 |
| Intracellular Ca2+ Mobilization | Concentration-dependent inhibition | 6.9 ± 0.8 |
| ERK1/2 Phosphorylation | Significant reduction at 0.1 and 1 µM | Not reported |
Signaling Pathways
This compound acts as a β3-adrenoceptor agonist. Its binding to the receptor on uterine smooth muscle cells initiates a signaling cascade that ultimately leads to muscle relaxation.
References
- 1. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SAR-150640 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SAR-150640, a potent and selective β3-adrenoceptor agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a selective agonist for the β3-adrenergic receptor, which has shown promise in preclinical studies for conditions requiring smooth muscle relaxation, particularly in the context of preterm labor.[1] Its mechanism of action involves the stimulation of β3-adrenoceptors, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events that promote muscle relaxation.[1]
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Therapeutic Area | Route of Administration | Dosage | Key Findings | Reference |
| Cynomolgus Monkey | Preterm Labor | Intravenous | 1 and 6 mg/kg | Dose-dependent inhibition of myometrial contractions with no significant effects on heart rate or blood pressure. | [1] |
In Vitro Activity of this compound
| System | Assay | Agonist | pD2 / pIC50 | Emax (%) | Reference |
| Pregnant Mouse Uterus | Inhibition of Rhythmic Contractions | This compound | 6.64 ± 0.21 | 104.9 ± 7.95 | [2] |
| Human Near-Term Myometrial Strips | Inhibition of Spontaneous Contractions | This compound | 6.4 | Not Reported | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the activation of the β3-adrenergic receptor signaling pathway in myometrial cells. This leads to smooth muscle relaxation through the following steps:
References
Application Notes and Protocols for Measuring cAMP Levels Following SAR-150640 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-150640 is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder. Activation of the β3-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of its associated G-protein. This enzymatic activity results in the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates various physiological responses. Accurate and robust measurement of intracellular cAMP levels following stimulation with this compound is therefore a critical step in characterizing its pharmacological activity and downstream effects.
These application notes provide detailed protocols for several common and reliable techniques to quantify cAMP levels in a cell-based setting after treatment with this compound. The described methods include a bioluminescence-based assay (GloSensor™), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (HTRF®), and a traditional competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of this compound
The binding of this compound to the β3-adrenergic receptor initiates a signaling cascade that elevates intracellular cAMP levels. This pathway is a key mechanism through which the compound exerts its biological effects.
Comparison of cAMP Measurement Techniques
Several methods are available for quantifying intracellular cAMP, each with its own advantages and disadvantages. The choice of assay will depend on the specific experimental needs, including throughput requirements, sensitivity, and instrumentation availability.
| Feature | GloSensor™ cAMP Assay | HTRF® cAMP Assay | Competitive ELISA for cAMP |
| Principle | Bioluminescence (genetically encoded biosensor)[1] | Homogeneous Time-Resolved Fluorescence (TR-FRET)[2] | Competitive Enzyme Immunoassay |
| Assay Format | Live-cell, non-lytic[3] | Homogeneous, no-wash, cell lysis required | Cell lysis required, multiple wash steps |
| Detection | Luminescence | Time-Resolved Fluorescence | Absorbance (Colorimetric) |
| Throughput | High to very high (up to 1536-well)[3] | High to very high (up to 1536-well) | Low to medium |
| Sensitivity | Very high; can detect inverse agonism without forskolin[1] | High | Good, can be enhanced with acetylation |
| Kinetic Data | Real-time kinetic measurements possible[3] | Endpoint assay; kinetic studies are more challenging | Endpoint assay |
| Advantages | Simple "add-and-read" protocol, provides kinetic data[3] | Robust, high throughput, good signal-to-background | Cost-effective, standard laboratory equipment |
| Disadvantages | Requires genetic modification of cells | Requires a TR-FRET compatible plate reader | Labor-intensive, multiple steps, lower throughput |
Experimental Protocols
The following are detailed protocols for measuring cAMP levels in response to this compound stimulation using three different techniques. It is recommended to optimize key parameters such as cell number, this compound concentration range, and stimulation time for your specific cell type and experimental conditions.
Protocol 1: GloSensor™ cAMP Assay
This protocol is adapted for a 96-well plate format and assumes the use of a cell line stably or transiently expressing the GloSensor™ cAMP biosensor.
Materials:
-
Cells expressing the GloSensor™ cAMP biosensor (e.g., HEK293 or a relevant cell line like myometrial smooth muscle cells)[4][5]
-
GloSensor™ cAMP Reagent
-
CO2-independent cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Isoproterenol or Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional
-
White, opaque 96-well assay plates
-
Luminometer
Experimental Workflow:
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GloSensor™ Technology [worldwide.promega.com]
- 4. Transcription factors regulated by cAMP in smooth muscle of the myometrium at human parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Compartmentalisation in Human Myometrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of SAR-150640 in Studying β3-Adrenoceptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-150640 is a potent and selective agonist for the β3-adrenoceptor (β3-AR). This receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in adipose tissue, the urinary bladder, the gastrointestinal tract, and the myocardium. Its activation is implicated in a range of physiological processes including lipolysis, thermogenesis, and smooth muscle relaxation.[1][2][3] The selectivity of this compound for the β3-AR over β1- and β2-AR subtypes makes it a valuable pharmacological tool for elucidating the specific functions of the β3-adrenoceptor and for investigating its therapeutic potential in conditions such as overactive bladder, metabolic diseases, and preterm labor.[4][5]
These application notes provide a comprehensive overview of the use of this compound in in vitro and in vivo studies, complete with detailed experimental protocols and data presentation to guide researchers in their investigations of β3-adrenoceptor function.
Data Presentation
The following tables summarize the quantitative data on the pharmacological characteristics of this compound and its primary metabolite, SSR500400.
Table 1: Binding Affinity and Potency of this compound and its Metabolite SSR500400
| Compound | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | SK-N-MC | Human β3-AR | Binding | Kᵢ (nM) | 73 | [5] |
| SSR500400 | SK-N-MC | Human β3-AR | Binding | Kᵢ (nM) | 358 | [5] |
| This compound | SK-N-MC | Human β3-AR | cAMP Production | pEC₅₀ | 6.5 | [5] |
| SSR500400 | SK-N-MC | Human β3-AR | cAMP Production | pEC₅₀ | 6.2 | [5] |
| (-)-Isoproterenol | SK-N-MC | Human β3-AR | cAMP Production | pEC₅₀ | 5.1 | [5] |
| This compound | UtSMC | Human β3-AR | cAMP Production | pEC₅₀ | 7.7 | [5] |
| SSR500400 | UtSMC | Human β3-AR | cAMP Production | pEC₅₀ | 7.7 | [5] |
SK-N-MC: Human neuroblastoma cell line; UtSMC: Human uterine smooth muscle cells.
Table 2: Functional Activity of this compound in Human Myometrial Tissue
| Compound | Assay Condition | Parameter | Value | Reference |
| This compound | Spontaneous Contractions | pIC₅₀ | 6.4 | [5] |
| SSR500400 | Spontaneous Contractions | pIC₅₀ | 6.8 | [5] |
| Salbutamol | Spontaneous Contractions | pIC₅₀ | 5.9 | [5] |
| CGP12177 | Spontaneous Contractions | pIC₅₀ | 5.8 | [5] |
| (-)-Isoproterenol | Spontaneous Contractions | pIC₅₀ | ~6.4-6.8 | [5] |
| Atosiban | Spontaneous Contractions | pIC₅₀ | ~6.4-6.8 | [5] |
| This compound | Pregnant Mouse Uterus | Relaxation (pD₂) | 6.64 ± 0.21 | [4] |
| Salbutamol | Pregnant Mouse Uterus | Relaxation (pD₂) | 8.57 ± 0.062 | [4] |
| Isoprenaline | Pregnant Mouse Uterus | Relaxation (pD₂) | 9.48 ± 0.084 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the β3-adrenoceptor and the experimental workflows for studying the effects of this compound.
Experimental Protocols
Cell Culture
a. Human Neuroblastoma Cells (SK-N-MC)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
b. Human Uterine Smooth Muscle Cells (UtSMC)
-
Culture Medium: Smooth Muscle Growth Medium-2 (SmGM-2) is recommended, which typically contains 5% FBS.[6]
-
Culture Conditions: Grow cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Subculture primary cells at 70-90% confluency using a detachment kit (e.g., Trypsin/EDTA).
cAMP Production Assay
This protocol is adapted for a membrane preparation-based assay.
-
Cell Lysis and Membrane Preparation:
-
Grow SK-N-MC or UtSMC cells to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
cAMP Assay Procedure:
-
In a microplate, add the cell membrane preparation.
-
Add various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Initiate the reaction by adding ATP and GTP.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding a lysis/detection reagent.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the pEC₅₀ value using non-linear regression analysis.
-
Inhibition of Oxytocin-Induced Intracellular Calcium Mobilization
-
Cell Preparation:
-
Seed UtSMC in a black-walled, clear-bottom 96-well plate.
-
Grow cells to near confluency.
-
-
Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add oxytocin (a concentration that elicits a submaximal response, e.g., 10 nM) to induce calcium mobilization.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
Determine the inhibitory effect of this compound on the oxytocin-induced calcium response.
-
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis:
-
Serum-starve UtSMC for several hours before the experiment.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Myometrial Strip Contraction Assay
-
Tissue Preparation:
-
Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.
-
Place the tissue in ice-cold physiological salt solution (PSS).
-
Dissect the myometrium into small strips (e.g., 10 x 2 x 2 mm).
-
-
Contraction Measurement:
-
Mount the tissue strips in an organ bath containing PSS at 37°C, bubbled with 95% O₂/5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the strips to equilibrate and develop spontaneous contractions.
-
Record baseline contractile activity.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the changes in the force and frequency of contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions, or calculate the area under the curve.
-
Express the response as a percentage of the baseline activity.
-
Generate a concentration-response curve and calculate the pIC₅₀.
-
Matrix Metalloproteinase (MMP) Expression and Activity (Gelatin Zymography)
-
Sample Preparation:
-
Culture myometrial tissue explants or UtSMC.
-
Treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for 24-48 hours.
-
Collect the conditioned media.
-
-
Gelatin Zymography:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix conditioned media with a non-reducing sample buffer and load onto the gel without boiling.
-
Perform electrophoresis at a low temperature.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the MMPs.
-
Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
-
Data Analysis:
-
Areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a blue background.
-
Quantify the band intensities using densitometry to assess the effect of this compound on MMP activity.
-
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lonza.com [knowledge.lonza.com]
Application Notes and Protocols for Assessing the Tocolytic Activity of SAR-150640
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide. Tocolytic agents are pharmacological compounds used to suppress premature uterine contractions, providing a crucial window for fetal development and the administration of antenatal corticosteroids. SAR-150640 is a potent and selective β3-adrenoceptor agonist that has shown promise as a tocolytic agent.[1][2] This document provides detailed experimental protocols for the preclinical assessment of this compound's tocolytic activity, from in vitro mechanistic studies to in vivo models of preterm labor.
Mechanism of Action of this compound
This compound exerts its tocolytic effect by selectively activating β3-adrenergic receptors in the myometrium.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in:
-
A decrease in intracellular calcium concentrations ([Ca²⁺]i) by promoting its sequestration into the sarcoplasmic reticulum.[2][3]
-
Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction.[4][5]
-
Activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, leading to smooth muscle relaxation.[4][5]
This signaling cascade effectively counteracts the contractile stimuli, leading to uterine quiescence.
Signaling Pathway of this compound in Myometrial Cells
Caption: Signaling pathway of this compound in myometrial cells.
Experimental Design Workflow
The assessment of this compound's tocolytic activity follows a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological pathways and molecular mechanisms regulating uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Solubilizing SAR-150640 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of SAR-150640, a potent and selective β3-adrenoceptor agonist, in common cell-based assays. The information is intended to guide researchers in accurately preparing this compound for in vitro studies to investigate its biological activity and downstream signaling pathways.
Introduction to this compound
This compound is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1] Its activation is primarily associated with the stimulation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has implications in various physiological processes, including the relaxation of smooth muscle, making it a compound of interest for conditions such as preterm labor.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and solubilization.
| Property | Value | Reference |
| Chemical Name | ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3-[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride | [2] |
| Molecular Formula | C25H34N2O7S (free base) | [3] |
| Molecular Weight | 506.61 g/mol (free base) | [3] |
| Molecular Formula | C25H35ClN2O7S (hydrochloride salt) | [4] |
| Molecular Weight | 543.07 g/mol (hydrochloride salt) | [4] |
Solubilization Protocol for this compound
Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. While specific solubility data for this compound in common laboratory solvents is not extensively published, based on its chemical structure and the common practices for similar small molecules, the following protocol is recommended.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a versatile aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media at low concentrations.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride salt (MW: 543.07 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.43 mg of the compound.
-
Adding Solvent: Add the appropriate volume of sterile, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolving the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols for Cell-Based Assays
This compound, as a β3-AR agonist, primarily signals through the Gs-cAMP pathway, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including ERK1/2. Below are detailed protocols for assessing the activity of this compound in cell-based assays.
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cells expressing the β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human β3-AR)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
IBMX (3-isobutyl-1-methylxanthine) solution (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well or 384-well white opaque tissue culture plates
Protocol:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in assay buffer (e.g., serum-free medium containing IBMX). The final concentrations should typically range from 1 nM to 10 µM.
-
Prepare a positive control solution of forskolin.
-
Prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream effector of the β3-AR signaling pathway.
Materials:
-
Cells expressing the β3-adrenoceptor
-
Cell culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
This compound stock solution (10 mM in DMSO)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight by replacing the growth medium with serum-free medium. This reduces basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Treat the starved cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysates to microcentrifuge tubes and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for cAMP Assay
Caption: Workflow for a cell-based cAMP assay.
Experimental Workflow for ERK1/2 Phosphorylation Western Blot
Caption: Workflow for ERK1/2 phosphorylation Western blot.
References
Troubleshooting & Optimization
Troubleshooting SAR-150640 solubility issues in aqueous solutions
Welcome to the Technical Support Center for SAR-150640. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective β3-adrenoceptor agonist. Its mechanism of action involves binding to and activating β3-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs). This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, primarily through the activation of adenylyl cyclase. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. In tissues like the myometrium, this signaling cascade leads to smooth muscle relaxation.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
This compound, particularly the free base, is expected to have low aqueous solubility. The hydrochloride salt form is generally used to improve solubility in aqueous solutions. For in vitro experiments, a common and recommended practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.5%) to avoid solvent effects on your experiment.
-
Use a Co-solvent: In some cases, including a small amount of a water-miscible organic co-solvent in your final aqueous solution can improve solubility.
-
Adjust pH: If your experimental conditions allow, adjusting the pH of the aqueous buffer may enhance the solubility of this compound, which has ionizable groups.
-
Gentle Warming and Sonication: To aid initial dissolution in DMSO, gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective. However, avoid excessive heat to prevent compound degradation. Always visually inspect for any changes in the solution's appearance.
Q4: What are the physical and chemical properties of this compound?
Understanding the physicochemical properties of this compound can aid in troubleshooting solubility issues.
| Property | Value |
| Chemical Formula | C₂₅H₃₄N₂O₇S (Free Base)[1] |
| Molecular Weight | 506.61 g/mol (Free Base)[1] |
| Chemical Formula | C₂₅H₃₄N₂O₇S · HCl (Hydrochloride Salt)[2] |
| Molecular Weight | 543.07 g/mol (Hydrochloride Salt)[2] |
Note: Specific quantitative solubility data for this compound in common solvents is not widely available in public literature. It is highly recommended to consult the manufacturer's product datasheet for specific solubility information.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for dissolving and diluting this compound for in vitro cell-based assays.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform a serial dilution from your concentrated DMSO stock.
-
You can perform this intermediate dilution in DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Add the appropriate volume of the DMSO stock to your pre-warmed aqueous experimental buffer (e.g., cell culture medium, PBS) to achieve the final desired concentration.
-
Crucially, add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration in your working solution is low (e.g., ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.
Caption: Workflow for Troubleshooting this compound Solubility Issues.
References
Technical Support Center: Optimizing SAR-150640 for Uterine Relaxation
Welcome to the technical support center for the use of SAR-150640 in uterine relaxation studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate the effective use of this compound for achieving maximal uterine relaxation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in uterine tissue?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] In smooth muscle cells, including those of the myometrium, ROCK plays a crucial role in the calcium sensitization of the contractile apparatus.[1][2] By inhibiting ROCK, this compound disrupts this pathway, leading to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation.[3] This action makes it a promising agent for tocolytic therapies to manage preterm labor.
Q2: What is the recommended starting concentration range for this compound in in vitro uterine strip experiments?
A2: Based on data from similar ROCK inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[2] It is crucial to perform a full concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Can this compound be used to inhibit both spontaneous and agonist-induced uterine contractions?
A3: Yes, this compound is expected to inhibit both spontaneous and agonist-induced contractions.[4][5] Agonists like oxytocin increase intracellular calcium and activate the RhoA/ROCK pathway.[3] this compound directly targets the ROCK enzyme, making it effective in counteracting this induced contractility.
Q4: How does the mechanism of this compound differ from other tocolytics like β3-AR agonists?
A4: this compound, as a ROCK inhibitor, directly targets the contractile machinery within the smooth muscle cell. In contrast, β3-adrenoceptor (β3-AR) agonists induce uterine relaxation by increasing intracellular cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates several targets to promote relaxation, including decreasing intracellular calcium levels and dephosphorylating myosin light chains.[7] While both pathways lead to relaxation, their upstream signaling events are distinct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable uterine relaxation after this compound application. | 1. Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Tissue Viability: The myometrial tissue may have lost its viability. 3. Experimental Setup: Issues with the organ bath, transducer calibration, or buffer composition. | 1. Perform a full dose-response curve, starting from a lower concentration (e.g., 1 nM) and increasing to a higher concentration (e.g., 10 µM). 2. Ensure fresh tissue is used and handled properly. Test with a known relaxing agent to confirm tissue responsiveness. 3. Verify the proper functioning of all equipment. Ensure the physiological saline solution is correctly prepared and maintained at 37°C.[4] |
| High variability in relaxation response between tissue strips. | 1. Tissue Heterogeneity: Biological variability between tissue samples from different donors or different regions of the uterus. 2. Inconsistent Tissue Preparation: Differences in the size and orientation of the myometrial strips. | 1. Increase the number of replicates (n) to account for biological variability. 2. Standardize the dissection and mounting of uterine strips to ensure uniformity in size and fiber orientation. |
| Precipitation of this compound in the organ bath. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the physiological buffer. 2. Incorrect Solvent: The solvent used to dissolve this compound may not be compatible with the aqueous buffer. | 1. Prepare a fresh, more dilute stock solution of this compound. 2. Ensure the final concentration of the vehicle (e.g., DMSO) in the organ bath is minimal (typically <0.1%) and does not affect tissue contractility. Run a vehicle control experiment. |
| Unexpected contractile response to this compound. | 1. Off-Target Effects: At very high concentrations, the drug may have off-target effects. 2. Contamination: Contamination of the drug stock or experimental solutions. | 1. Review the literature for any known off-target effects of this compound. Use concentrations within the established effective range. 2. Prepare fresh solutions and ensure the cleanliness of all labware. |
Experimental Protocols
Protocol 1: Ex Vivo Uterine Tissue Preparation and Contractility Measurement
This protocol details the methodology for preparing human myometrial strips and measuring their contractility in an organ bath system.[4][8]
-
Tissue Acquisition: Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.[4]
-
Dissection: Immediately place the tissue in pre-warmed physiological saline solution (PSS) at 37°C. Dissect fine, longitudinal strips of myometrium (approximately 2 mm x 10 mm).
-
Mounting: Mount the dissected strips in 10 mL organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, during which spontaneous contractions should develop.[4]
-
Data Recording: Record isometric contractions using a suitable data acquisition system.
Protocol 2: Determining the Optimal Concentration of this compound for Uterine Relaxation
This protocol outlines the steps to determine the concentration-response relationship of this compound on agonist-induced uterine contractions.
-
Induce Contractions: After a stable baseline of spontaneous contractions is established, induce sustained contractions by adding a specific concentration of an agonist, such as oxytocin (e.g., 0.5 nM), to the organ bath.[4]
-
Cumulative Dosing: Once the agonist-induced contractions are stable, add this compound to the organ bath in a cumulative, logarithmic manner (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.). Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
Data Analysis: Measure the amplitude and frequency of contractions at each concentration. Calculate the percentage of inhibition relative to the maximal agonist-induced contraction.
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).
Data Presentation
Table 1: Comparative Efficacy of this compound and Other ROCK Inhibitors on Oxytocin-Induced Uterine Contractions
| Compound | pD₂ (-log EC₅₀) | Maximum Inhibition (%) |
| This compound | 7.8 ± 0.4 | 85.2 ± 5.1 |
| Y-27632 | 7.63 ± 0.38[2] | 72.3 ± 6.1[2] |
| Fasudil | 6.9 ± 0.2 | 68.5 ± 4.7 |
Data for Y-27632 and Fasudil are representative values from published studies for comparison. Data for this compound is hypothetical and based on expected potency.
Table 2: Effect of this compound on Uterine Contraction Parameters
| Parameter | Control (Oxytocin 0.5 nM) | This compound (1 µM) | % Change |
| Amplitude (g) | 5.2 ± 0.6 | 1.1 ± 0.3 | -78.8% |
| Frequency (contractions/10 min) | 8.3 ± 1.2 | 2.1 ± 0.5 | -74.7% |
| Area Under the Curve (AUC) | 100% | 18.4 ± 3.9% | -81.6% |
Data are presented as mean ± SEM and are hypothetical based on typical experimental outcomes.
Visualizations
Caption: Signaling pathway of this compound-induced uterine relaxation.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Alteration in expressions of RhoA and Rho-kinases during pregnancy in rats: their roles in uterine contractions and onset of labour [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RhoA/Rho-kinase cascade is involved in oxytocin-induced rat uterine contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Uterine Contractility by Thalidomide Analogs via Phosphodiesterase-4 Inhibition and Calcium Entry Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Overcoming off-target effects of SAR-150640 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential off-target effects of SAR-150640 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action involves binding to and activating β3-AR, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the G protein, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade has been shown to induce relaxation of uterine smooth muscle cells, making it a compound of interest for conditions like preterm labor.[1][2]
Q2: How selective is this compound?
A2: this compound has demonstrated high selectivity for the β3-AR over other beta-adrenergic receptors. Studies have shown that it does not exhibit agonist or antagonist activity at β1-AR or β2-AR in guinea pig atrium and trachea, or in human isolated atrium and bronchus preparations.[2] However, like any small molecule, absolute specificity is not guaranteed, and off-target effects may be observed, particularly at higher concentrations.
Q3: What are potential signs of off-target effects in my experiments with this compound?
A3: Potential indicators of off-target effects include:
-
Observing a cellular phenotype that does not align with the known downstream signaling of β3-AR activation (e.g., cAMP production, PKA activation).
-
High levels of cytotoxicity at concentrations expected to be effective for β3-AR agonism.[3]
-
Inconsistent results between experimental repeats or across different cell lines.[3]
-
A cellular response that persists even after genetic knockdown (e.g., using siRNA or CRISPR) of the β3-adrenergic receptor.[3][4]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Concentrations
If you are observing significant cell death at concentrations where you expect to see β3-AR-mediated effects, it could be due to off-target interactions.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Toxicity: To distinguish between on-target and off-target toxicity, determine the IC50 for the cytotoxic effect and compare it to the EC50 for β3-AR activation. A significant separation between these values suggests the toxicity may be an off-target effect.[3]
-
Use a Structurally Unrelated β3-AR Agonist: Test another β3-AR agonist with a different chemical structure. If the desired phenotype is observed without the same degree of toxicity, it is more likely that the cytotoxicity of this compound is due to off-target effects.
-
Employ a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help determine if the observed effects are due to the chemical scaffold itself rather than its intended biological activity.[7]
Issue 2: Phenotype Does Not Match Genetic Knockdown of β3-AR
If the phenotype you observe with this compound treatment is not recapitulated by siRNA or CRISPR-Cas9 knockdown of the ADRA3B gene (encoding β3-AR), this strongly suggests an off-target mechanism.[3][4]
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging β3-AR in your system. This can be done by measuring downstream signaling events known to be linked to β3-AR activation, such as cAMP production or the phosphorylation of downstream targets of Protein Kinase A (PKA).
-
Rescue Experiment: In a β3-AR knockout or knockdown cell line, express a version of the receptor. If the phenotype of interest is restored, it supports an on-target effect.
-
Broad Off-Target Profiling: Consider using a commercial service to screen this compound against a panel of other GPCRs or kinases to identify potential unintended targets.[5][7]
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | pEC50 / pIC50 | Affinity (Ki, nM) |
| This compound | β3-AR | cAMP Production (SKNMC cells) | 6.5 | 73 |
| This compound | β3-AR | cAMP Production (UtSMC) | 7.7 | N/A |
| This compound | Spontaneous Contractions (Human Myometrium) | 6.4 (pIC50) | N/A | |
| SSR500400 (metabolite) | β3-AR | cAMP Production (SKNMC cells) | 6.2 | 358 |
| SSR500400 (metabolite) | β3-AR | cAMP Production (UtSMC) | 7.7 | N/A |
| (-)-Isoproterenol | β3-AR | cAMP Production (SKNMC cells) | 5.1 | N/A |
| Salbutamol | Spontaneous Contractions (Human Myometrium) | 5.9 (pIC50) | N/A |
Data compiled from Croci et al., 2007.[2]
Experimental Protocols
Protocol 1: Western Blot for Downstream Pathway Analysis
Objective: To verify on-target activity of this compound by assessing the phosphorylation of downstream targets of the cAMP/PKA pathway (e.g., CREB).
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against phosphorylated CREB (p-CREB).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
-
Data Analysis: Quantify band intensities and compare the ratio of p-CREB to total CREB across different treatment conditions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preventing degradation of SAR-150640 in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of SAR-150640 during long-term storage. The following information is based on the chemical properties of this compound and the known stability of its core functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: The sulfonamide group in this compound can be susceptible to hydrolysis, particularly under acidic conditions.
-
Oxidation: The secondary amine and aromatic ether moieties may be prone to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
-
Light: Exposure to light, especially UV light, can lead to photodegradation.
Q2: What are the recommended storage conditions for this compound for long-term stability?
A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no longer than 24 hours, protected from light.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound may degrade through several pathways:
-
Hydrolysis of the Sulfonamide Bond: Cleavage of the S-N bond in the benzenesulfonamide group.
-
Oxidation of the Secondary Amine: Formation of an imine or other oxidative products.
-
Cleavage of the Aromatic Ether Bond: Breaking of the ether linkage.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.
-
Check Solution Age and Storage: If working with a solution, confirm it was freshly prepared or stored appropriately for a short duration.
-
Analyze for Degradation Products: Use HPLC-MS to identify the mass of the new peaks to infer potential degradation pathways.
-
Perform Stress Testing: Subject a small sample of this compound to stress conditions (acid, base, heat, oxidation, light) to confirm the identity of degradation products.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Use of a partially degraded this compound sample.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound stock using a qualified analytical method.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments.
-
Standardize Solution Preparation: Ensure consistent and rapid preparation of solutions immediately before use.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Contributing Factors for this compound
| Degradation Pathway | Susceptible Functional Group | Promoting Conditions | Prevention Measures |
| Hydrolysis | Benzenesulfonamide | Acidic pH, elevated temperature | Store at neutral pH, avoid acidic conditions, store at low temperature. |
| Oxidation | Secondary Amine, Aromatic Ether | Presence of oxidizing agents, exposure to air (oxygen), elevated temperature, light | Store under an inert atmosphere (e.g., argon or nitrogen), use antioxidants, protect from light, store at low temperature. |
| Photodegradation | Entire Molecule | Exposure to UV and visible light | Store in amber vials or protect from light with foil, handle in a dark environment. |
Experimental Protocols
Protocol 1: General Stability Study of this compound
-
Objective: To assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained in parallel.[1]
-
-
Time Points: Collect samples at initial (T=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the remaining this compound and any major degradation products.
-
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
Injection Volume: 10 µL
Visualizations
References
Navigating the Nuances of SAR-150640 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected results during experiments with SAR-150640. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise, ensuring the rigorous and accurate progression of your research.
Frequently Asked Questions (FAQs)
Q1: My non-myometrial cells are showing a proliferative response to this compound. Is this an expected off-target effect?
A1: While this compound is a selective β3-adrenergic receptor agonist, the β3-adrenergic receptor has been reported to induce cell proliferation in certain cell types.[1] This effect is not necessarily an off-target effect but may be a consequence of β3-adrenergic receptor activation in your specific cell model. The proliferative signaling pathway can be complex, potentially involving dual activation peaks of Erk1/2.[1] We recommend characterizing the expression of β3-adrenergic receptors in your cell line and investigating the downstream Erk1/2 signaling cascade.
Q2: I am observing variable or weak uterine relaxation in my ex vivo pregnant mouse uterus model. What could be the cause?
A2: Several factors could contribute to this. Firstly, the potency of this compound in inducing uterine relaxation can be influenced by the expression levels of β2- and β3-adrenoceptors, with β2-adrenoceptors potentially being more predominant.[1] Secondly, the experimental conditions, such as the concentration of this compound and the presence of other contractile agents, can impact the observed effect.[2] We recommend verifying the expression of both β2 and β3 receptors in your tissue samples and ensuring your experimental setup is optimized for detecting β3-agonist-induced relaxation.
Q3: The tocolytic effect of this compound in my experiments seems to be independent of cAMP elevation. Is this plausible?
A3: Yes, this is plausible. While the classical signaling pathway for β3-adrenergic receptors involves the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP, evidence suggests the involvement of other pathways in mediating myometrial relaxation.[2] Specifically, β3-adrenoceptors have been shown to couple to KATP and BKCa channels to induce their tocolytic effects.[1] Therefore, an observed relaxation in the absence of a significant cAMP increase could be mediated by these alternative ion channel-dependent mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent Proliferative Effects Observed
You are treating primary human myometrial smooth muscle cells with this compound and observing inconsistent or non-reproducible proliferative responses.
Troubleshooting Steps:
-
Confirm β3-Adrenergic Receptor Expression:
-
Protocol: Perform RT-PCR or Western blot to confirm the presence of β3-adrenoceptor mRNA and protein in your primary cell cultures.
-
-
Assess Erk1/2 Activation at Multiple Time Points:
-
Protocol: The proliferative effect of this compound in these cells has been linked to two distinct Erk1/2 activation peaks (one early, around 3 minutes, and a second later, around 8 hours).[1] Conduct a time-course experiment and measure Erk1/2 phosphorylation at these key time points to ensure the full signaling cascade is being captured.
-
-
Investigate G-Protein Coupling:
-
Protocol: The specific G-protein coupling (Gs vs. Gi) in β3-AR signaling can be controversial.[1] Use selective Gs and Gi protein inhibitors in co-treatment with this compound to dissect the contribution of each pathway to the observed proliferative response.
-
Logical Workflow for Troubleshooting Inconsistent Proliferation
Issue 2: Unexpected Cardiovascular Effects in In Vivo Models
You are administering this compound intravenously to conscious, unrestrained female cynomolgus monkeys and observing significant changes in heart rate or blood pressure, contrary to published findings.[2]
Troubleshooting Steps:
-
Verify Drug Formulation and Dosage:
-
Protocol: Ensure the correct formulation and accurate calculation of the administered dose. Improper formulation could lead to altered pharmacokinetics.
-
-
Assess β1/β2-Adrenergic Receptor Activity:
-
Protocol: While this compound has high selectivity for the β3-adrenoceptor, at higher concentrations, off-target activation of β1 or β2 receptors in the cardiovascular system could occur.[2] Perform in vitro functional assays using isolated guinea pig atrium (β1) and trachea (β2) to confirm the selectivity of your batch of this compound.
-
-
Monitor Animal Stress Levels:
-
Protocol: Ensure that the experimental procedure is not inducing stress in the animals, as this can independently affect cardiovascular parameters.
-
Signaling Pathway of this compound in Uterine Relaxation
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | Potency (pEC50/pIC50) | Cell/Tissue Type |
| This compound | β3-AR | cAMP Production | 6.5 | Human Neuroblastoma (SKNMC) |
| SSR500400 | β3-AR | cAMP Production | 6.2 | Human Neuroblastoma (SKNMC) |
| (-)-Isoproterenol | β-ARs | cAMP Production | 5.1 | Human Neuroblastoma (SKNMC) |
| This compound | β3-AR | cAMP Production | 7.7 | Human Uterine Smooth Muscle Cells |
| SSR500400 | β3-AR | cAMP Production | 7.7 | Human Uterine Smooth Muscle Cells |
| This compound | - | Inhibition of Spontaneous Contractions | 6.4 | Human Near-Term Myometrial Strips |
| SSR500400 | - | Inhibition of Spontaneous Contractions | 6.8 | Human Near-Term Myometrial Strips |
| Salbutamol | β2-AR | Inhibition of Spontaneous Contractions | 5.9 | Human Near-Term Myometrial Strips |
Data synthesized from Croci et al., 2007.[2]
Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys
| Treatment | Dose | Effect on Myometrial Contractions | Effect on Heart Rate | Effect on Blood Pressure |
| This compound | 1 mg/kg (i.v.) | Dose-dependent inhibition | No significant effect | No significant effect |
| This compound | 6 mg/kg (i.v.) | Dose-dependent inhibition | No significant effect | No significant effect |
| Atosiban | 6 mg/kg (i.v.) | No inhibitory effect | Not reported | Not reported |
| Salbutamol | 50 µg/kg (i.v.) | No inhibitory effect | Dose-dependent increase | Not reported |
| Salbutamol | 250 µg/kg (i.v.) | No inhibitory effect | Dose-dependent increase | Not reported |
Data synthesized from Croci et al., 2007.[2]
Experimental Protocols
Protocol 1: Assessment of cAMP Production
-
Cell Culture: Culture human uterine smooth muscle cells (UtSMC) or other relevant cell lines to confluence.
-
Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 30 minutes.
-
Stimulation: Add varying concentrations of this compound or control compounds and incubate for 15 minutes at 37°C.
-
Lysis: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 value.
Protocol 2: In Vitro Myometrial Strip Contraction Assay
-
Tissue Preparation: Obtain human near-term myometrial tissue and dissect it into longitudinal strips (e.g., 2x10 mm).
-
Mounting: Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Treatment: Once stable spontaneous contractions are established, add cumulative concentrations of this compound or other test compounds.
-
Data Acquisition: Record the isometric contractions using a force-displacement transducer.
-
Data Analysis: Measure the amplitude and frequency of contractions and calculate the inhibitory concentration (pIC50).
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using SAR-150640
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR-150640. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Its primary mechanism of action involves binding to and activating β3-adrenoceptors, which are G-protein coupled receptors. This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[1][2]
Q2: What is a vehicle control and why is it essential when using this compound?
A2: A vehicle is the substance used to dissolve or dilute a compound like this compound for administration, especially when the compound is not readily soluble in aqueous solutions like culture media or saline. A vehicle control group in an experiment receives the vehicle alone, without this compound. This is crucial to ensure that any observed effects are due to the pharmacological action of this compound and not the vehicle itself. The vehicle control group serves as a baseline to account for any potential biological effects of the solvent.
Q3: What are common vehicles for dissolving this compound for in vitro and in vivo studies?
A3: this compound is poorly soluble in water. For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium. For in vivo studies, multi-component vehicles are often necessary to ensure solubility and bioavailability. Common formulations include combinations of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline or an aqueous suspension using carboxymethylcellulose sodium (CMC-Na).
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in In Vitro Experiments
Q: I'm observing significant cell death in my experiments, even in what should be my control group. What could be the cause?
A: Unexpected cytotoxicity can often be attributed to the vehicle used to dissolve this compound.
Troubleshooting Steps:
-
Assess Vehicle Toxicity: The most common culprit is the concentration of the organic solvent, typically DMSO. It is critical to run a vehicle-only control group, where cells are treated with the same final concentration of the vehicle as the experimental groups. If you see significant cell death in this group, the vehicle concentration is likely too high for your cell line.
-
Determine Maximum Tolerated Vehicle Concentration: Perform a dose-response experiment with the vehicle alone. Prepare serial dilutions of the vehicle (e.g., DMSO from 0.01% to 2% v/v) in your cell culture medium and treat your cells. Measure cell viability after the appropriate incubation time. The highest concentration that does not significantly impact cell viability is your maximum working concentration.
-
Check for Contamination: If vehicle toxicity is ruled out, consider other sources of contamination such as mycoplasma or endotoxins in your reagents, which can also lead to cell death.
Issue 2: Inconsistent or Unexpected Results in In Vivo Animal Studies
Q: My in vivo results with this compound are highly variable. How can I control for vehicle effects?
A: The vehicle can have physiological effects in animal models, confounding the results.
Troubleshooting Steps:
-
Proper Vehicle Control Group: Always include a control group of animals that receives the identical volume and formulation of the vehicle as the this compound-treated group, administered via the same route.
-
Vehicle Selection: The choice of vehicle is critical. For oral administration, a suspension in 0.5% to 1% CMC-Na is often well-tolerated. For parenteral routes, a solution containing a mixture of solvents like DMSO, PEG300, and Tween 80 in saline might be necessary. However, be aware that organic solvents can cause local irritation or have systemic effects.
-
Preliminary Vehicle Study: Before initiating a large-scale experiment, it is advisable to conduct a small pilot study to evaluate the tolerability of the chosen vehicle in your animal model. Monitor for any adverse effects such as changes in body weight, food and water intake, or general behavior.
Experimental Protocols & Data
Recommended Vehicle Concentrations for In Vitro Studies
| Vehicle Component | Cell Line Type | Recommended Max. Concentration (v/v) | Notes |
| DMSO | Most cell lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. Always determine the specific limit for your cell line. |
| Ethanol | Most cell lines | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
Example In Vivo Vehicle Formulation for Oral Gavage
This protocol is adapted from formulations used for similar poorly water-soluble compounds.
Objective: To prepare a 10 mL formulation of this compound at a final concentration of 5 mg/mL.
Materials:
-
This compound powder (50 mg)
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
Procedure:
-
Initial Dissolution: Add 1 mL of anhydrous DMSO to the 50 mg of this compound powder in the conical tube. Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvent: Add 4 mL of PEG300 to the solution. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 0.5 mL of Tween 80. Mix thoroughly.
-
Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation. The final volume will be 10 mL.
Final Vehicle Composition (v/v):
| Component | Percentage | Volume in 10 mL |
| DMSO | 10% | 1 mL |
| PEG300 | 40% | 4 mL |
| Tween 80 | 5% | 0.5 mL |
| Saline | 45% | 4.5 mL |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Vehicle Control
Caption: Workflow for implementing vehicle controls.
References
Technical Support Center: Improving the Reproducibility of SAR-150640 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the reproducibility of experimental results obtained using SAR-150640, a potent and selective β3-adrenoceptor agonist. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to address common challenges and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating the β3-AR, which is a G-protein coupled receptor. This activation stimulates the Gs alpha subunit of the G-protein, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response. In human uterine smooth muscle cells, this compound has been shown to inhibit oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 (Erk1/2) phosphorylation.[2]
Q2: What are the known potency values (e.g., pEC50, pIC50, Ki) for this compound?
A2: The potency of this compound can vary depending on the experimental system. The following table summarizes reported values:
| Parameter | Cell/Tissue Type | Value |
| Ki | β3-adrenoceptors | 73 nM |
| pEC50 | Human neuroblastoma cells (SKNMC) expressing native β3-adrenoceptors (cAMP production) | 6.5 |
| pEC50 | Human uterine smooth muscle cells (UtSMC) expressing native β3-adrenoceptors (cAMP production) | 7.7 |
| pIC50 | Inhibition of spontaneous contractions in human near-term myometrial strips | 6.4 |
Q3: What are some common causes of variability in preclinical research and how can I mitigate them?
A3: Variability in preclinical research is a significant issue that can arise from several factors.[3][4][5] Key contributors include:
-
Biological Variability: Differences in cell lines, primary tissues, and animal models.[5]
-
Methodological Flaws: Poorly designed studies, inadequate controls, and small sample sizes.[5]
-
Lack of Standardization: Inconsistent protocols, reagents, and analysis methods across experiments and laboratories.[5]
-
Reagent Quality: Inconsistent quality of key reagents and reference materials.[6]
To mitigate these, it is crucial to:
-
Use well-characterized and authenticated cell lines.
-
Implement standardized and detailed experimental protocols (SOPs).
-
Include appropriate positive and negative controls in every experiment.
-
Ensure proper randomization and blinding in study design where applicable.[4]
-
Perform power calculations to determine adequate sample sizes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (EC50/IC50) of this compound in cell-based assays.
-
Possible Cause 1: Compound Stability and Storage.
-
Troubleshooting Step: Ensure this compound is stored under the recommended conditions (typically -20°C or -80°C, protected from light). Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Issues.
-
Troubleshooting Step: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Ensure that the cells endogenously express the β3-adrenergic receptor at sufficient levels. Passage number can affect receptor expression; use cells within a consistent and low passage range.[7]
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Optimize serum concentration in your cell culture media, as serum components can sometimes interfere with compound activity. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[8]
-
Issue 2: High background signal or assay interference.
-
Possible Cause 1: Compound Interference.
-
Troubleshooting Step: Some compounds can interfere with assay detection methods (e.g., autofluorescence). Run a control plate with the compound in the absence of cells or key reagents to assess for direct interference with the readout.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. Ensure all reagents and plasticware are sterile.
-
Issue 3: Discrepancy between results from different assay formats (e.g., cAMP assay vs. functional assay).
-
Possible Cause 1: Different Assay Sensitivities.
-
Troubleshooting Step: Different assays measure different points in the signaling cascade and may have varying sensitivities. A cAMP assay measures a proximal event, while a functional assay (e.g., cell proliferation or relaxation) measures a more distal, integrated response. Understand the kinetics of each response.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: At higher concentrations, this compound might engage other targets. To investigate this, use an orthogonal approach, such as a structurally unrelated β3-AR agonist, to see if it phenocopies the results. Additionally, a β3-AR antagonist should reverse the effects of this compound.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Production Assay
This protocol outlines a general method for measuring cAMP production in response to this compound stimulation in a cell line expressing the β3-adrenergic receptor.
-
Cell Seeding:
-
Plate cells (e.g., SKNMC or human uterine smooth muscle cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range for the dose-response curve.
-
-
Assay Procedure:
-
Wash cells once with pre-warmed PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Western Blot for Erk1/2 Phosphorylation
This protocol describes how to assess the effect of this compound on Erk1/2 phosphorylation.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal phosphorylation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Erk1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Erk1/2 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Erk1/2 signal to the total Erk1/2 signal.
-
Visualizations
Caption: Signaling pathway of this compound via the β3-adrenergic receptor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilogywriting.com [trilogywriting.com]
- 5. clyte.tech [clyte.tech]
- 6. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 7. news-medical.net [news-medical.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Mitigating cytotoxicity of SAR-150640 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity observed at high concentrations of SAR-150640.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Its primary mechanism of action is to bind to and activate β3-AR, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including the relaxation of smooth muscle cells.
Q2: Is cytotoxicity an expected effect of this compound?
While this compound is designed to be a selective β3-AR agonist, high concentrations may lead to off-target effects or paradoxical cellular responses, potentially resulting in cytotoxicity. The observed cytotoxicity is not typically a direct on-target effect at therapeutic concentrations.
Q3: What are the potential causes of cytotoxicity observed at high concentrations of this compound?
High concentrations of this compound may induce cytotoxicity through several mechanisms:
-
Off-target effects: At elevated concentrations, the selectivity of this compound may decrease, leading to the activation of other adrenergic receptors (e.g., β1-AR and β2-AR), which could trigger unintended signaling pathways and cellular stress.
-
cAMP-mediated apoptosis: While cAMP is a crucial second messenger, excessively high and sustained levels can be pro-apoptotic in certain cell types, leading to programmed cell death.[1][2]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the cell culture medium is below the toxic threshold for the specific cell line being used.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound at high concentrations.
Issue: Unexpected cell death or reduced viability after treatment with high concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound cytotoxicity.
Step 1: Perform a Dose-Response and Time-Course Experiment
-
Rationale: To determine the precise concentration and exposure duration at which cytotoxicity occurs. This will help distinguish between a specific effect of the compound and a non-specific toxic effect.
-
Protocol: See "Experimental Protocol 1: Dose-Response Cytotoxicity Assay."
Step 2: Verify Solvent Toxicity
-
Rationale: To ensure that the observed cytotoxicity is not due to the solvent (e.g., DMSO) used to dissolve this compound.
-
Action: Include a vehicle control group in your experiments. This group should be treated with the highest concentration of the solvent used in the experimental groups. If the vehicle control shows significant cytotoxicity, the solvent concentration should be reduced.
Step 3: Investigate Potential Off-Target Effects
-
Rationale: High concentrations of β3-AR agonists may lose their selectivity and interact with other β-adrenergic receptors (β1 and β2), which could mediate the cytotoxic effects.
-
Protocol: See "Experimental Protocol 2: Investigating Off-Target Effects using Selective Antagonists."
Step 4: Assess for cAMP-Mediated Apoptosis
-
Rationale: Extremely high levels of intracellular cAMP can trigger apoptosis in some cell types.[1][2]
-
Protocol: See "Experimental Protocol 3: Measurement of Intracellular cAMP and Apoptosis Markers."
Step 5: Implement Mitigation Strategies
Based on the results from the troubleshooting steps, implement the following strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired biological effect, as determined from the dose-response and time-course experiments.
-
Co-treatment with Antioxidants: If oxidative stress is suspected as a downstream consequence of off-target signaling, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.
-
Use of a Phosphodiesterase (PDE) Inhibitor: In some cases, to potentiate the effect of a lower, non-toxic concentration of this compound, a PDE inhibitor can be used to prevent the degradation of cAMP. This may allow for a reduction in the required concentration of this compound.
Experimental Protocols
Experimental Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines the use of a standard MTT assay to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow:
Caption: Workflow for the dose-response cytotoxicity assay.
Experimental Protocol 2: Investigating Off-Target Effects using Selective Antagonists
This protocol uses selective antagonists for β1-AR and β2-AR to determine if the cytotoxicity of high-concentration this compound is mediated through these receptors.
Materials:
-
Target cells
-
This compound
-
Atenolol (selective β1-AR antagonist)
-
ICI 118,551 (selective β2-AR antagonist)
-
MTT assay reagents
Procedure:
-
Cell Seeding and Treatment Groups: Seed cells as described in Protocol 1. Set up the following treatment groups:
-
Untreated control
-
Vehicle control
-
High concentration of this compound (a concentration known to be cytotoxic)
-
Atenolol alone
-
ICI 118,551 alone
-
This compound + Atenolol
-
This compound + ICI 118,551
-
-
Pre-treatment with Antagonists: Pre-incubate the cells with the selective antagonists for 1-2 hours before adding this compound.
-
This compound Treatment: Add the high concentration of this compound to the appropriate wells.
-
Incubation and Viability Assay: Incubate for the predetermined cytotoxic duration and assess cell viability using the MTT assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antagonists. A rescue of cell viability in the presence of an antagonist suggests the involvement of that specific off-target receptor.
Logical Relationship of Off-Target Investigation:
Caption: Investigating off-target effects of this compound.
Experimental Protocol 3: Measurement of Intracellular cAMP and Apoptosis Markers
This protocol aims to correlate high intracellular cAMP levels with markers of apoptosis.
Materials:
-
Target cells
-
This compound
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations, including those found to be cytotoxic.
-
cAMP Measurement: At an early time point (e.g., 15-30 minutes) post-treatment, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Apoptosis Assay: At a later time point corresponding to observed cytotoxicity (e.g., 24-48 hours), stain the cells with Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Data Analysis: Correlate the intracellular cAMP concentrations with the percentage of apoptotic cells at different this compound concentrations.
Signaling Pathway Diagram:
Caption: Potential cAMP-mediated apoptosis pathway.
Summary of Quantitative Data
| Parameter | Low Concentration this compound | High Concentration this compound | High Concentration this compound + Antagonist |
| Cell Viability | High | Low | Potentially Increased |
| Intracellular cAMP | Moderately Increased | Highly Increased | Highly Increased (if on-target) |
| Apoptosis Markers | Baseline | Increased | Potentially Decreased |
Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
References
Adjusting experimental protocols for different species with SAR-150640
Welcome to the technical support center for SAR-150640, a selective β3-adrenoceptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different species and to troubleshoot common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise when working with this compound in different species and experimental setups.
Q1: I am not observing the expected relaxant effect of this compound on myometrial tissue from a new species. What could be the reason?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Species-Specific Receptor Differences: The pharmacology of β3-adrenoceptors can vary significantly between species. Rodent and human β3-adrenoceptors, for instance, exhibit different ligand-binding affinities and downstream signaling efficiencies. It is crucial to verify the expression and functionality of β3-adrenoceptors in your target tissue and species.
-
Receptor Density and Subtype Distribution: The relative expression of β1, β2, and β3-adrenoceptors can differ between species and even within different tissues of the same species. In some species, the β2-adrenoceptor might be the predominant subtype mediating uterine relaxation. Consider performing quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of β-adrenoceptor subtypes in your tissue of interest.
-
Dose-Response Range: The optimal concentration of this compound can vary significantly. It is essential to perform a comprehensive dose-response curve to determine the EC50 or IC50 in your specific experimental model. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) to establish the effective range.
-
Tissue Viability and Handling: Ensure that the isolated myometrial strips are viable and handled correctly. Prolonged storage or improper dissection can lead to tissue damage and a loss of responsiveness.
Q2: How do I determine the optimal in vivo dose of this compound for a new animal model?
A2: Determining the appropriate in vivo dose requires a systematic approach:
-
Start with a Literature Review: While specific data for this compound in every species may not be available, reviewing literature for other β3-agonists in your model of interest can provide a starting point for dose range selection.
-
Dose-Escalation Study: Begin with a low dose and gradually increase it in different cohorts of animals. Monitor for both efficacy (e.g., delay in parturition in a preterm labor model) and any potential side effects.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: If resources permit, conducting PK/PD studies can help to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the new species and correlate it with its pharmacological effect. This will aid in establishing a rational dosing regimen.
Q3: I am seeing inconsistent results in my in vitro contraction assays. What are the common pitfalls?
A3: In vitro smooth muscle contraction assays can be sensitive to various factors. Here are some common issues and their solutions:
-
Spontaneous Contractions: The frequency and amplitude of spontaneous contractions can be variable. Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) until a stable baseline is achieved before adding any compounds.
-
Oxygenation and pH: Ensure continuous and adequate oxygenation (usually with 95% O2 / 5% CO2) of the physiological salt solution and maintain a stable pH (typically 7.4).
-
Temperature: Maintain a constant temperature (usually 37°C) as temperature fluctuations can significantly impact smooth muscle contractility.
-
Agonist/Antagonist Interactions: If you are studying the effect of this compound on agonist-induced contractions (e.g., with oxytocin), ensure that the concentration of the stimulating agonist is appropriate and consistent across experiments.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Myometrial Strip Contraction Assay
Objective: To assess the effect of this compound on the contractility of myometrial smooth muscle.
Materials:
-
Myometrial tissue from the species of interest
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and gassed with 95% O2 / 5% CO2
-
This compound stock solution (e.g., in DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect myometrial strips (e.g., 2 mm x 10 mm) from the uterine horn, aligning the strip with the longitudinal or circular muscle fibers.
-
Mounting: Mount the strips in the organ baths containing pre-warmed and gassed PSS. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, to be optimized for the specific tissue). Replace the PSS every 15-20 minutes.
-
Baseline Recording: Once a stable baseline of spontaneous contractions is achieved, record for at least 20-30 minutes.
-
This compound Addition: Add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM). Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
Data Analysis: Analyze the frequency, amplitude, and area under the curve of the contractions. Calculate the percentage of inhibition of contractility at each concentration and determine the IC50 value.
In Vitro cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in uterine smooth muscle cells.
Materials:
-
Primary uterine smooth muscle cells or a relevant cell line
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulation: Treat the cells with various concentrations of this compound or forskolin for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Generate a concentration-response curve for this compound and determine the EC50 value for cAMP production.
In Vivo Preterm Labor Model (LPS-induced in Mice)
Objective: To evaluate the efficacy of this compound in delaying preterm labor in a mouse model.
Materials:
-
Pregnant mice (e.g., CD-1 or C57BL/6, at a specific gestational day, e.g., E15.5)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for in vivo administration
-
Sterile saline
Procedure:
-
Animal Acclimatization: Acclimate pregnant mice to the housing conditions for several days before the experiment.
-
Induction of Preterm Labor: Administer LPS (e.g., 10-25 µg per mouse, intraperitoneally or intrauterine) to induce preterm labor. The optimal dose of LPS should be determined in a pilot study.
-
This compound Administration: Administer this compound at various doses (to be determined by a dose-escalation study) at a specific time point relative to the LPS injection (e.g., 30 minutes before or after).
-
Monitoring: Monitor the mice for signs of labor and the time of delivery of the first pup.
-
Data Analysis: Compare the latency to delivery between the vehicle-treated and this compound-treated groups. Analyze the number of live births and pup survival.
Quantitative Data Summary
Due to the limited publicly available data on this compound across different species, a comprehensive table of IC50/EC50 values cannot be provided. Researchers are strongly encouraged to perform their own dose-response studies to determine these values for their specific experimental systems. The table below provides a template for organizing such data.
| Species | Tissue/Cell Line | Assay | Parameter | This compound Value | Reference |
| Human | Myometrium | Contraction Assay | IC50 | Data not available | |
| Human | Uterine Smooth Muscle Cells | cAMP Assay | EC50 | Data not available | |
| Mouse | Myometrium | Contraction Assay | IC50 | Data not available | |
| Rat | Myometrium | Contraction Assay | IC50 | Data not available | |
| User's Species | User's Tissue/Cell | User's Assay | EC50/IC50 | To be determined |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Experimental Workflow for Adjusting Protocols
Caption: Workflow for adjusting this compound experimental protocols for a new species.
Validation & Comparative
A Comparative Analysis of SAR-150640 and Atosiban in the Inhibition of Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two pharmacological agents, SAR-150640 and atosiban, and their efficacy in inhibiting uterine contractions. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct mechanisms and therapeutic potential of these compounds.
Introduction
Preterm labor is a significant cause of neonatal morbidity and mortality worldwide, driving the need for effective and safe tocolytic agents. Uterine contractions are the primary target for tocolysis, and various pharmacological approaches have been developed to induce uterine quiescence. This guide focuses on two such agents: this compound, a selective β3-adrenoceptor agonist, and atosiban, a competitive oxytocin/vasopressin V1a receptor antagonist. While both aim to inhibit uterine contractility, they do so through distinct signaling pathways, which may have implications for their efficacy and side-effect profiles.
Mechanism of Action
This compound is a selective agonist for the β3-adrenoceptor.[1] Its mechanism of action involves the activation of a Gs-protein coupled receptor, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that ultimately result in myometrial relaxation.[3][4]
Atosiban acts as a competitive antagonist at oxytocin and vasopressin V1a receptors in the myometrium.[2][5] Oxytocin is a potent stimulator of uterine contractions, particularly during labor.[6][7] It binds to its Gq-protein coupled receptor, activating Phospholipase C (PLC).[5][8] This leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium from the sarcoplasmic reticulum, a key event in muscle contraction.[5][9] By blocking the oxytocin receptor, atosiban prevents this signaling cascade and the subsequent rise in intracellular calcium, thereby inhibiting uterine contractions.[5][9]
Quantitative Data on Inhibitory Potency
The following table summarizes the available quantitative data on the potency of this compound and atosiban in inhibiting uterine contractions from in vitro studies on human myometrial tissue. It is important to note that a direct head-to-head comparative study providing IC50 or pIC50 values under identical experimental conditions is not available in the public domain. The data presented are from separate studies and should be interpreted with caution.
| Compound | Target | Assay Type | Potency (pIC50) | Source |
| This compound | β3-Adrenoceptor | Inhibition of spontaneous contractions in human near-term myometrial strips | 6.4 | [1] |
| Atosiban | Oxytocin/Vasopressin V1a Receptor | Inhibition of spontaneous contractions in human myometrial strips | Data not available in a directly comparable format (pIC50). One study notes its potency is "similar" to this compound.[1] Another study provides a pA2 value of 7.71 for antagonism of oxytocin-induced contractions. | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. pA2 is a measure of the potency of an antagonist.
Signaling Pathways
The distinct mechanisms of action of this compound and atosiban are visualized in the following signaling pathway diagrams.
Figure 1. Signaling pathway of this compound in myometrial cells.
Figure 2. Signaling pathway of atosiban in myometrial cells.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for assessing the effects of tocolytic agents on uterine contractions.
In Vitro Inhibition of Human Myometrial Contractions
This protocol is designed to assess the inhibitory effect of compounds on spontaneous or agonist-induced contractions of isolated human myometrial tissue.[10][11]
1. Tissue Acquisition and Preparation:
-
Myometrial biopsies are obtained from the upper edge of the uterine incision during elective cesarean sections at term, with informed patient consent and institutional review board approval.[10]
-
Tissues are immediately placed in chilled physiological salt solution (PSS), e.g., Krebs-Henseleit solution, and transported to the laboratory.
-
Myometrial strips (e.g., 10 mm in length and 2 mm in width) are dissected from the biopsies, parallel to the muscle fibers.[1]
2. Experimental Setup:
-
The myometrial strips are mounted vertically in organ baths containing PSS, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.[10]
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer to record contractile activity.
-
An initial tension (e.g., 1-2 g) is applied to the strips, and they are allowed to equilibrate for a period (e.g., 60-90 minutes) until stable spontaneous contractions are observed.
3. Data Acquisition:
-
For Spontaneous Contractions: Once a stable baseline of spontaneous contractions is established, cumulative concentrations of the test compound (e.g., this compound or atosiban) are added to the organ bath at set intervals.
-
For Agonist-Induced Contractions: To study the effect on induced contractions, a contractile agonist such as oxytocin (e.g., 0.5 nM) is added to the bath to achieve a stable, potentiated contractile state before the cumulative addition of the antagonist (e.g., atosiban).[12]
-
The isometric force of contractions is recorded continuously.
4. Data Analysis:
-
The inhibitory effect of the compound is quantified by measuring the reduction in the amplitude and frequency of contractions, or the area under the curve (AUC) of the contractile response.
-
Concentration-response curves are generated, and IC50 or pIC50 values are calculated to determine the potency of the compound.
Figure 3. Workflow for in vitro uterine contraction assay.
In Vivo Inhibition of Myometrial Contractions in Cynomolgus Monkeys
This generalized protocol is based on studies assessing the in vivo tocolytic activity of compounds in non-human primates.[1][13]
1. Animal Model and Preparation:
-
Conscious, unrestrained, pregnant cynomolgus monkeys are used.
-
Animals are instrumented for the measurement of myometrial activity, heart rate, and blood pressure.
2. Experimental Procedure:
-
A baseline period of myometrial activity is recorded.
-
The test compound (this compound or atosiban) is administered intravenously at various doses.
-
In some protocols, uterine contractions may be stimulated with an oxytocin challenge before and after drug administration to assess the inhibitory effect.[13]
-
Myometrial contractions, heart rate, and blood pressure are monitored continuously throughout the experiment.
3. Data Analysis:
-
The inhibitory effect of the compound on myometrial contractions is quantified by measuring the change in the frequency and amplitude of contractions from baseline.
-
Dose-response relationships are established.
-
Effects on cardiovascular parameters (heart rate and blood pressure) are also assessed to determine potential side effects.
Summary and Conclusion
This compound and atosiban represent two distinct approaches to the inhibition of uterine contractions. This compound acts as a β3-adrenoceptor agonist, leveraging the cAMP signaling pathway to induce myometrial relaxation. In contrast, atosiban directly antagonizes the action of oxytocin, a key hormone in parturition, by blocking its receptor and the subsequent calcium-dependent contractile pathway.
The available in vitro data suggests that this compound is a potent inhibitor of spontaneous uterine contractions. While a direct quantitative comparison of potency with atosiban on spontaneous contractions is lacking, one study suggests they have similar potency.[1] Atosiban has demonstrated efficacy in inhibiting oxytocin-induced contractions and is used clinically for the management of preterm labor.
The choice between targeting the β3-adrenoceptor or the oxytocin receptor for tocolysis may have different therapeutic implications. The β3-adrenoceptor pathway is less prone to desensitization compared to the β2-adrenoceptor pathway, which has been a limitation of older tocolytics. Atosiban's high specificity for the oxytocin receptor offers a targeted approach with a favorable side-effect profile compared to less specific tocolytics.
Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate the relative efficacy and safety of this compound and atosiban. Such studies would provide crucial data for the development of next-generation tocolytic therapies for the management of preterm labor.
References
- 1. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential impact of acute and prolonged cAMP agonist exposure on protein kinase A activation and human myometrium contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin and parturition: a role for increased myometrial calcium and calcium sensitization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oxytocin antagonist atosiban prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of SAR-150640 Selectivity Using β-Adrenergic Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR-150640's performance against other alternatives, supported by experimental data, to validate its selectivity for the β3-adrenergic receptor. This compound is identified as a selective β3-adrenergic receptor agonist, and its selectivity is a critical aspect of its therapeutic potential. This document outlines the experimental validation of this selectivity by employing a panel of β-adrenergic receptor antagonists with varying subtype preferences.
Introduction to this compound and β-Adrenergic Receptor Selectivity
This compound is a potent agonist for the β3-adrenergic receptor.[1][2] The β-adrenergic receptor family consists of three main subtypes: β1, β2, and β3. While β1 and β2 receptors are primarily involved in cardiovascular and respiratory functions, respectively, the β3 receptor plays a key role in metabolic processes, such as lipolysis and thermogenesis, and in the relaxation of smooth muscle in the bladder. The therapeutic efficacy of a β3-agonist like this compound for conditions such as overactive bladder is dependent on its high selectivity for the β3 receptor, thereby minimizing off-target effects associated with the activation of β1 and β2 receptors.
To validate the selectivity of this compound, its activity can be assessed in the presence of antagonists with known selectivity for the different β-receptor subtypes. This guide details the methodology and expected outcomes of such a validation study.
Experimental Protocols
A common and robust method to determine the activation of β-adrenergic receptors is the measurement of cyclic adenosine monophosphate (cAMP) accumulation in cells engineered to express specific human β-receptor subtypes.[3][4][5][6]
1. Cell Culture and Receptor Expression:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express high levels of either human β1, β2, or β3-adrenergic receptors.
-
Cells are cultured in appropriate media and conditions to ensure healthy growth and consistent receptor expression levels.
2. Panel of β-Adrenergic Receptor Antagonists: A panel of antagonists with well-characterized selectivity profiles is used to challenge the activity of this compound:
-
Propranolol: A non-selective β-antagonist, blocking both β1 and β2 receptors.[7][8][9][10]
-
Metoprolol: A β1-selective antagonist, with a higher affinity for β1 over β2 receptors.[[“]][12][13][14][15]
-
ICI 118,551: A highly selective β2-antagonist.[16][17][18][19]
3. cAMP Accumulation Assay:
-
Transfected cells are seeded into 96- or 384-well plates.
-
Cells are pre-incubated with a fixed concentration of one of the selected antagonists (e.g., Propranolol, Metoprolol, or ICI 118,551) or vehicle for a specified time.
-
Following pre-incubation, cells are stimulated with a range of concentrations of an agonist: either the non-selective agonist Isoproterenol (as a control) or the test compound this compound.
-
The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or a bioluminescence-based assay.[3][6]
-
The resulting data are used to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for each agonist under each condition.
Data Presentation: Expected Outcomes
The selectivity of this compound is validated by observing the effect of the different antagonists on its potency (EC50) at each of the β-receptor subtypes. The expected results are summarized in the table below. A significant increase in the EC50 value (a rightward shift in the dose-response curve) in the presence of an antagonist indicates that the agonist's activity at that receptor is being blocked.
| Agonist | Receptor Subtype | Antagonist (Fixed Concentration) | Expected EC50 (nM) | Interpretation |
| Isoproterenol | β1 | Vehicle | ~1 | Potent activation |
| β1 | Metoprolol (β1-selective) | >100 | Blockade of β1 activity | |
| β1 | Propranolol (non-selective) | >100 | Blockade of β1 activity | |
| β2 | Vehicle | ~1 | Potent activation | |
| β2 | ICI 118,551 (β2-selective) | >100 | Blockade of β2 activity | |
| β2 | Propranolol (non-selective) | >100 | Blockade of β2 activity | |
| β3 | Vehicle | ~5 | Potent activation | |
| β3 | Propranolol (non-selective) | ~5 | No significant blockade | |
| This compound | β1 | Vehicle | >1000 | No significant activation |
| β1 | All Antagonists | >1000 | No activity to block | |
| β2 | Vehicle | >1000 | No significant activation | |
| β2 | All Antagonists | >1000 | No activity to block | |
| β3 | Vehicle | ~10 | Potent and selective activation | |
| β3 | Propranolol | ~10 | No significant blockade | |
| β3 | Metoprolol | ~10 | No significant blockade | |
| β3 | ICI 118,551 | ~10 | No significant blockade |
Note: EC50 values are hypothetical and for illustrative purposes based on the known pharmacology of the compounds.
Visualizations
Caption: β-Adrenergic receptor signaling pathway.
References
- 1. SAR150640, a selective β3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR150640, a selective beta3-adrenoceptor agonist, prevents human myometrial remodelling and activation of matrix metalloproteinase in an in vitro model of chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 17. Evidence that ICI 118, 551 is a potent, highly Beta 2-selective adrenoceptor antagonist and can be used to characterize Beta-adrenoceptor populations in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence that ICI 118, 551 is a potent, highly beta2-selective adrenoceptor antagonist and can be used to characterize beta-adrenoceptor populations in tissues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR-150640 and Other β3-Adrenergic Receptor Agonists: A Guide for Researchers
This guide provides a comprehensive comparison of the discontinued β3-adrenergic receptor agonist, SAR-150640, with other notable β3-agonists, including mirabegron, vibegron, and solabegron. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological profiles, signaling pathways, and experimental data of these compounds.
Introduction to β3-Adrenergic Receptor Agonists
β3-adrenergic receptors (β3-ARs) are predominantly expressed in adipose tissue and the urinary bladder, where they play crucial roles in lipolysis, thermogenesis, and detrusor muscle relaxation.[1] Agonists of this receptor have been explored for various therapeutic applications, most notably for the treatment of overactive bladder (OAB) and potentially for metabolic disorders.[1][2] While several β3-agonists have reached clinical use, others, like this compound, have been discontinued during development.[3] This guide aims to provide a comparative framework for understanding the pharmacological nuances of these compounds.
Comparative Pharmacological Profiles
The efficacy and safety of β3-agonists are largely determined by their potency and selectivity for the β3-AR over β1- and β2-ARs, which are primarily expressed in the heart and lungs, respectively. Off-target activation of β1- and β2-ARs can lead to cardiovascular and pulmonary side effects.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro pharmacological data for this compound and other selected β3-agonists. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparative data for this compound against all other listed agonists under identical experimental conditions is limited due to its discontinued development.
| Compound | Target Receptor | Potency (EC50/pEC50) | Selectivity vs. β1-AR | Selectivity vs. β2-AR | Reference Cell Line/Tissue |
| This compound | Human β3-AR | pEC50 = 6.5 | High (not quantified in direct comparison) | High (not quantified in direct comparison) | SKNMC cells |
| Mirabegron | Human β3-AR | EC50 = 10.0 nM | 517-fold | 496-fold | CHO-K1 cells |
| Vibegron | Human β3-AR | EC50 = 2.13 nM | >7937-fold | >7937-fold | CHO-K1 cells |
| Solabegron | Human β3-AR | EC50 = 83.6 nM | 21.3-fold | >362-fold | CHO-K1 cells |
EC50: Half-maximal effective concentration; pEC50: -log(EC50). A higher pEC50 or lower EC50 indicates greater potency. Selectivity is expressed as a fold-difference in EC50 values (EC50 for β1/β2 divided by EC50 for β3).
Signaling Pathways of β3-Adrenergic Receptor Agonists
Activation of the β3-AR initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes or relaxation of the detrusor muscle.[2]
Interestingly, research suggests that β3-ARs can also couple to an inhibitory G protein (Gi), leading to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway via Src kinase.[4][5] This alternative pathway may contribute to the diverse physiological effects of β3-agonists.
Mandatory Visualization: Signaling Pathways
Below are diagrams illustrating the key signaling pathways activated by β3-adrenergic receptor agonists.
Caption: Canonical Gs-cAMP-PKA signaling pathway of β3-AR agonists.
Caption: Alternative Gi-Src-ERK signaling pathway of β3-AR agonists.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the comparative assessment of drug candidates. Below are summarized protocols for key in vitro assays used to characterize β3-adrenergic receptor agonists.
cAMP Accumulation Assay
This assay quantifies the ability of a β3-agonist to stimulate the production of intracellular cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of β3-agonists in stimulating cAMP production in cells expressing the β3-adrenergic receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β3-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
β3-agonists (this compound, mirabegron, vibegron, solabegron) at various concentrations.
-
Isoproterenol (non-selective β-agonist, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
Procedure:
-
Cell Culture: Culture the β3-AR expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Assay:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a typical cAMP accumulation assay.
Lipolysis Assay
This assay measures the release of glycerol or free fatty acids (FFAs) from adipocytes as an indicator of lipolysis.
Objective: To assess the functional ability of β3-agonists to induce lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes).
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with BSA.
-
β3-agonists at various concentrations.
-
Isoproterenol (positive control).
-
Glycerol or FFA detection kit.
Procedure:
-
Adipocyte Culture and Differentiation: Culture pre-adipocytes and differentiate them into mature adipocytes.
-
Assay Preparation: Wash the differentiated adipocytes with KRBH buffer.
-
Compound Treatment: Add fresh KRBH buffer containing the test compounds or controls to the cells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
Sample Collection: Collect the assay buffer from each well.
-
Glycerol/FFA Measurement: Measure the concentration of glycerol or FFAs in the collected buffer using a commercially available kit.
-
Data Analysis: Normalize the glycerol/FFA release to the total protein content of the cells. Plot the normalized values against the log of the agonist concentration to determine the dose-response relationship.
In Vivo and Clinical Perspectives
While this compound's development was discontinued, other β3-agonists have undergone extensive in vivo and clinical evaluation, primarily for OAB.
-
Mirabegron: The first-in-class β3-agonist approved for OAB. It has demonstrated efficacy in reducing urinary frequency and incontinence episodes.[6] However, it exhibits some off-target activity on β1- and β2-ARs.[1]
-
Vibegron: A second-generation β3-agonist with higher selectivity for β3-AR compared to mirabegron, potentially offering a better safety profile with respect to cardiovascular effects.[7]
-
Solabegron: Another selective β3-agonist that has shown efficacy in Phase II trials for OAB.[8]
Preclinical studies in cynomolgus monkeys have been instrumental in evaluating the effects of these agonists on bladder function before human trials.[3]
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and other prominent β3-adrenergic receptor agonists. While this compound showed initial promise as a selective β3-agonist, its development was halted. In contrast, mirabegron, vibegron, and solabegron have advanced further, with mirabegron and vibegron now established as therapeutic options for overactive bladder. The superior selectivity of second-generation agonists like vibegron represents a significant advancement in minimizing potential off-target effects. For researchers in the field, understanding the comparative pharmacology and underlying signaling pathways of these compounds is essential for the development of future β3-AR targeted therapies with improved efficacy and safety profiles.
References
- 1. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of a Novel Beta 3 Adrenergic Agonist, Vibegron: Evaluation of Antimuscarinic Receptor Selectivity for Combination Therapy for Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of SAR-150640 Potency in Preterm Labor Research
For Immediate Release
A comprehensive review of available data on SAR-150640, a potent and selective β3-adrenergic receptor (β3-AR) agonist, reveals significant species-specific differences in its potency, a critical consideration for researchers in the field of obstetrics and drug development for preterm labor. This guide provides a comparative analysis of this compound's potency against other key β3-AR agonists across various species, supported by detailed experimental protocols to aid in the design and interpretation of future studies.
Quantitative Potency Comparison
The potency of this compound and other β3-AR agonists varies significantly across different species and tissues. The following table summarizes the available quantitative data, primarily focusing on myometrial tissue, the target for preterm labor therapeutics. Potency is expressed as pD2 (-log EC50 or IC50), where a higher value indicates greater potency.
| Compound | Species | Tissue/Cell Line | Potency (pD2) | Reference |
| This compound | Human | Near-term Myometrial Strips | 6.4 | [1] |
| Human | Uterine Smooth Muscle Cells (cAMP) | 7.7 | [1] | |
| Mouse | Pregnant Myometrium | 6.64 ± 0.21 | [2] | |
| Isoprenaline | Mouse | Pregnant Myometrium | 9.48 ± 0.084 | [2] |
| Salbutamol | Mouse | Pregnant Myometrium | 8.57 ± 0.062 | [2] |
| BRL 37344 | Rat | Myometrial Strips | 6.79 ± 0.09 | [3] |
| Ritodrine | Rat | Myometrial Strips | 6.89 ± 0.19 | [3] |
| CL 316243 | Rat | Myometrial Strips | Inactive | [3] |
| Mirabegron | Rat | Bladder Strips | 6.54 (EC50: 290 nM) | [4] |
Signaling Pathway and Experimental Workflow
This compound, as a β3-AR agonist, primarily exerts its myometrial relaxant effects through the canonical Gs-protein coupled receptor signaling pathway. Upon binding to the β3-AR on myometrial cells, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
A typical experimental workflow to determine the potency of a compound like this compound on myometrial tissue involves isolating uterine strips, mounting them in an organ bath, inducing contractions, and then applying the compound to measure the relaxation response.
Detailed Experimental Protocols
Myometrial Strip Contractility Assay
This protocol is adapted from methodologies described for both human and rat uterine tissue studies.[5][6][7]
1. Tissue Preparation:
-
Euthanize a pregnant rodent (e.g., Sprague-Dawley rat on day 19-21 of gestation) following approved animal care and use committee protocols.
-
Immediately excise the uterine horns and place them in cold (4°C), oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
-
Clean the uterine horns of surrounding adipose and connective tissues.
-
Cut the myometrium into longitudinal strips of approximately 2 mm in width and 10 mm in length.
2. Experimental Setup:
-
Mount the myometrial strips vertically in a 15 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
3. Data Acquisition:
-
Record spontaneous contractions. To induce contractions, an agonist such as oxytocin (e.g., 1 nM) can be added to the bath.
-
Once stable contractions are achieved, add the test compound (e.g., this compound) in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension using a data acquisition system.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the relaxation induced by the test compound as a percentage of the maximal contraction induced by the stimulating agent.
-
Plot the concentration-response curves and calculate the pD2 (-log EC50) or pIC50 values using a suitable nonlinear regression software.
Functional cAMP Assay in Whole Cells
This protocol describes a method to measure the functional potency of a β3-AR agonist by quantifying the intracellular accumulation of cAMP.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the β3-adrenergic receptor of the desired species in appropriate growth medium.
-
Plate the cells into 384-well white, opaque plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterases).
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal to cAMP concentrations.
-
Plot the concentration-response curves for the test compound and calculate the EC50 value and the maximum response relative to the positive control.
Discussion and Conclusion
The available data indicate that this compound is a potent β3-AR agonist in human myometrium.[1] Its potency in mouse myometrium is lower than that of the non-selective β-agonist isoprenaline and the β2-selective agonist salbutamol, suggesting a potential difference in the functional role or expression levels of β3-AR in the myometrium of this species.[2] In vivo studies in cynomolgus monkeys have demonstrated the efficacy of this compound in inhibiting myometrial contractions, though quantitative potency data from in vitro studies in this species are lacking.[1]
Studies in rat myometrium suggest that β2-adrenoceptors are the primary mediators of relaxation, with the selective β3-agonist CL 316243 being inactive.[3] This highlights a significant species-specific difference in myometrial β-adrenoceptor pharmacology between rats and humans.
For researchers investigating novel tocolytic agents, these findings underscore the importance of conducting cross-species comparisons to accurately predict clinical efficacy. The choice of animal model is critical, and the data suggest that non-human primates may be a more translationally relevant model for studying the effects of β3-AR agonists on uterine contractility than rodents. The provided experimental protocols offer a standardized framework for generating robust and comparable data to further elucidate the therapeutic potential of this compound and other β3-AR agonists.
References
- 1. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and functional characteristics of β3-adrenoceptors in late pregnant mouse uterus: a comparison with β2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects and selectivity of beta-adrenoceptor agonists in rat myometrium and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Attenuates Spontaneous and Stimulated Myometrium Contractions in Rat Uterine Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
Confirming the On-Target Effects of SAR-150640 with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of SAR-150640, a selective β3-adrenergic receptor (β3-AR) agonist, with the effects of β3-AR silencing via small interfering RNA (siRNA). By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation of this compound's on-target activity.
Comparison of On-Target Effects: this compound vs. β3-AR siRNA Knockdown
The on-target effects of this compound are validated by comparing its pharmacological action to the phenotype observed upon genetic knockdown of its target, the β3-adrenergic receptor. The following tables summarize the expected quantitative outcomes from key experiments.
Table 1: Comparison of Downstream Signaling Events
| Parameter | This compound Treatment | β3-AR siRNA Knockdown | Alternative β3-AR Agonist (BRL37344) |
| cAMP Production | Potent increase (pEC50 = 6.5 in SKNMC cells, 7.7 in UtSMC)[1] | No significant change or decrease in basal levels | Increased nitrite production (downstream of cAMP)[2] |
| Erk1/2 Phosphorylation | Biphasic activation, with peaks at 3 minutes and 8 hours in human myometrial smooth muscle cells[3] | Attenuation of agonist-induced Erk1/2 phosphorylation | - |
| Intracellular Ca2+ Mobilization | Dose-dependent inhibition of oxytocin-induced Ca2+ mobilization in human uterine smooth muscle cells[1] | - | - |
Table 2: Comparison of Cellular and Physiological Outcomes
| Parameter | This compound Treatment | β3-AR siRNA Knockdown | β3-AR Blockade (L-748,337) |
| Cell Proliferation | Increased proliferation of primary human myometrial smooth muscle cells[3] | Decreased cell proliferation[2] | Decreased cell proliferation[2] |
| Uterine Contractions | Inhibition of spontaneous and oxytocin-induced contractions in human myometrial strips (pIC50 = 6.4)[1] | - | - |
| Apoptosis | - | Increased apoptosis[2] | Increased apoptosis[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of β3-Adrenergic Receptor
Objective: To specifically reduce the expression of the β3-adrenergic receptor in a target cell line (e.g., human uterine smooth muscle cells).
Materials:
-
Target-specific β3-AR siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Target cells (e.g., human uterine smooth muscle cells)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of β3-AR siRNA or control siRNA into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level using Western blotting.
Western Blotting for β3-AR and Phospho-Erk1/2
Objective: To quantify the protein levels of β3-AR (to confirm knockdown) and the phosphorylation status of Erk1/2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-β3-AR, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDE membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-Erk1/2 signal to the total Erk1/2 signal and the β3-AR signal to the loading control.
cAMP Measurement Assay
Objective: To measure the intracellular levels of cyclic AMP (cAMP).
Materials:
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells according to the EIA kit manufacturer's instructions to stop phosphodiesterase activity and release intracellular cAMP.
-
Assay Procedure: Perform the competitive EIA according to the kit protocol. This typically involves adding cell lysates and standards to a plate pre-coated with a cAMP antibody, followed by the addition of a cAMP-HRP conjugate.
-
Data Analysis: Measure the absorbance at 450 nm. The concentration of cAMP in the samples is inversely proportional to the signal. Calculate the cAMP concentration based on the standard curve.
Cell Proliferation Assay (MTT or BrdU)
Objective: To assess the effect of this compound or β3-AR siRNA on cell proliferation.
Materials for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with β3-AR siRNA as described previously.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the β3-AR.
Experimental Workflow for Comparison
References
Benchmarking SAR-150640 Against Novel Tocolytic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR-150640, a selective β3-adrenoceptor agonist, against novel tocolytic agents, primarily focusing on the class of oxytocin receptor antagonists. The information presented herein is intended to support research and drug development efforts in the management of preterm labor.
Introduction to Tocolytic Strategies
Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents aim to suppress uterine contractions, delaying delivery to allow for the administration of antenatal corticosteroids to improve fetal lung maturity. Current strategies involve various mechanisms of action, from modulating calcium channels to antagonizing hormone receptors. This guide focuses on comparing a novel β3-adrenoceptor agonist, this compound, with a leading class of new tocolytics: oxytocin receptor antagonists, including atosiban, barusiban, and retosiban.
Mechanism of Action and Signaling Pathways
Understanding the distinct signaling pathways of these agents is crucial for evaluating their therapeutic potential and side-effect profiles.
This compound: β3-Adrenoceptor Agonism
This compound is a potent and selective β3-adrenoceptor agonist. Unlike β2-agonists which have been associated with significant maternal side effects, β3-adrenoceptors are believed to offer a more targeted approach to uterine relaxation. Activation of the β3-adrenoceptor in myometrial cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) production. This initiates a signaling cascade that ultimately results in the relaxation of uterine smooth muscle.
Novel Tocolytics: Oxytocin Receptor Antagonism
Agents like atosiban, barusiban, and retosiban act as competitive antagonists at the oxytocin receptor (OTR) in the myometrium. Oxytocin is a key hormone that stimulates uterine contractions during labor by binding to its G-protein coupled receptor. This binding activates the Gq/phospholipase C (PLC) pathway, leading to the production of inositol 1,4,5-triphosphate (IP3). IP3 triggers the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. By blocking the oxytocin receptor, these antagonists prevent this cascade, thereby inhibiting uterine contractions.[1]
Quantitative Performance Data
The following tables summarize key in vitro and in vivo performance metrics for this compound and comparator agents.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Assay Type | Species | Potency / Affinity | Citation |
| This compound | β3-Adrenoceptor | cAMP Production (SKNMC cells) | Human | pEC₅₀ = 6.5 | |
| β3-Adrenoceptor | cAMP Production (Myometrial cells) | Human | pEC₅₀ = 7.7 | ||
| Spontaneous Contraction | Myometrial Strips | Human | pIC₅₀ = 6.4 | ||
| Atosiban | Oxytocin Receptor | Oxytocin-induced Contraction | Human (Preterm) | pA₂ = 7.86 | |
| Oxytocin Receptor | Oxytocin-induced Contraction | Human (Term) | pA₂ = 7.81 | ||
| Barusiban | Oxytocin Receptor | Oxytocin-induced Contraction | Human (Preterm) | pA₂ = 9.76 | |
| Oxytocin Receptor | Oxytocin-induced Contraction | Human (Term) | pA₂ = 9.89 | ||
| Oxytocin Receptor | Binding Affinity (COS cells) | Human | Kᵢ = 0.8 nM | ||
| Retosiban | Oxytocin Receptor | Binding Affinity | Human | Kᵢ = 0.65 nM |
pEC₅₀: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC₅₀: Negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition. pA₂: Negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Kᵢ: Inhibition constant.
Table 2: In Vivo and Clinical Efficacy
| Compound | Model / Study Phase | Key Findings | Citation |
| This compound | Cynomolgus Monkey | Dose-dependently inhibited myometrial contractions with no significant effects on heart rate or blood pressure. | |
| Barusiban | Cynomolgus Monkey | 3-4 times more potent than atosiban; duration of action >13-15 hours (vs. 1-3 hours for atosiban).[2] | |
| Retosiban | Phase 2 (vs. Placebo) | Increased time to delivery by a mean of 8.2 days; uterine quiescence achieved in 62% of patients (vs. 41% for placebo).[3] | |
| Atosiban | Clinical Use | Effective in prolonging pregnancy for more than 48 hours in 89% of patients in one study. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
Protocol 1: In Vitro Myometrial Strip Contractility Assay
This ex vivo assay is fundamental for assessing the direct effect of tocolytic agents on uterine muscle contractility.
-
Tissue Acquisition : Myometrial biopsies are obtained with informed consent from patients undergoing elective cesarean sections at term.
-
Preparation : The tissue is placed in a physiological saline solution (e.g., Krebs-Ringer buffer), and fine longitudinal strips of myometrium are dissected.
-
Mounting : Each strip is mounted in an organ bath chamber maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end is attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration : Tissues are allowed to equilibrate under a set tension until stable, spontaneous contractions are observed.
-
Testing :
-
For testing inhibitors of spontaneous contractions, cumulative concentrations of the test compound are added to the bath.
-
For testing antagonists, contractions are first induced with a stable concentration of an agonist (e.g., oxytocin). Then, cumulative concentrations of the antagonist are added.
-
-
Data Acquisition : The force, frequency, and duration of contractions are recorded continuously.
-
Analysis : The area under the curve (AUC) is calculated to quantify total contractile activity. Concentration-response curves are plotted to determine potency values such as IC₅₀ or pA₂.
Protocol 2: Clinical Trial Design for Tocolysis (Phase II/III Template)
Clinical trials for novel tocolytics are designed to assess efficacy in prolonging pregnancy and improving neonatal outcomes, alongside maternal and fetal safety.
-
Objective : To evaluate the efficacy and safety of an investigational tocolytic agent (e.g., Retosiban) compared to a placebo or an active comparator (e.g., Atosiban) in pregnant women with spontaneous preterm labor.[3][4]
-
Study Design : Randomized, double-blind, placebo-controlled or active-controlled, parallel-group, multicenter study.
-
Participant Population : Pregnant women between 24 and 34 weeks of gestation diagnosed with spontaneous preterm labor, characterized by regular uterine contractions and cervical changes.[4]
-
Intervention :
-
Investigational Arm : Administration of the novel agent (e.g., intravenous loading dose followed by a maintenance infusion for 48 hours).[3]
-
Control Arm : Administration of a matching placebo or an active comparator following its standard clinical protocol.
-
-
Primary Endpoints :
-
Efficacy: Time to delivery or treatment failure.
-
Neonatal Outcome: A composite of neonatal morbidity and mortality (e.g., respiratory distress syndrome, intraventricular hemorrhage, death).
-
-
Secondary Endpoints :
-
Proportion of women remaining undelivered at 48 hours and 7 days.
-
Gestational age at delivery.
-
Maternal, fetal, and neonatal adverse events.
-
-
Concomitant Medications : Standardized use of antenatal corticosteroids is required. Use of rescue tocolytics is documented as a treatment failure.
-
Data Analysis : Statistical analysis is performed to compare the primary and secondary endpoints between the treatment groups. Time-to-event data is often analyzed using survival analysis methods.
Comparative Summary and Conclusion
This compound represents a promising therapeutic approach by targeting the β3-adrenoceptor, potentially offering a better safety profile than older β-agonists. Preclinical data show its efficacy in inhibiting uterine contractions without adverse cardiovascular effects.
The novel oxytocin receptor antagonists—atosiban, barusiban, and retosiban—demonstrate high specificity and potency. Barusiban, in preclinical models, appears more potent and has a significantly longer duration of action than atosiban, suggesting potential for less frequent dosing.[2] Retosiban has shown clinical efficacy in phase II trials by significantly prolonging pregnancy compared to placebo.[3]
The choice between these agents in future clinical development will depend on a comprehensive evaluation of their efficacy in prolonging gestation, their impact on neonatal outcomes, and their overall safety profiles for both mother and fetus. The distinct mechanisms of action may also offer opportunities for combination therapies in refractory cases of preterm labor. This guide provides the foundational data to aid researchers in navigating this evolving therapeutic landscape.
References
- 1. Relaxing effects of Nifedipine on the nonpregnant human uterus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Tocolytic SAR-150640: A Comparative Analysis of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical findings on SAR-150640, a selective β3-adrenoceptor agonist, and its potential as a tocolytic agent for the management of preterm labor. The development of this compound was discontinued by Sanofi, and this document aims to summarize the existing published data to inform future research in this area. The information presented here is based on a key study by Croci et al. (2007) and is compared with established alternative tocolytic agents.
Executive Summary
This compound demonstrated potent tocolytic activity in preclinical studies by selectively targeting the β3-adrenoceptor, leading to uterine muscle relaxation. In vitro experiments on human myometrial tissue and in vivo studies in a primate model showed promising results in inhibiting uterine contractions. This guide will delve into the experimental data, methodologies, and the proposed mechanism of action, offering a direct comparison with other tocolytic classes, including β2-agonists and oxytocin antagonists.
Comparative Tocolytic Efficacy and Potency
The following tables summarize the quantitative data from preclinical studies, comparing the potency and efficacy of this compound with other tocolytic agents.
Table 1: In Vitro Potency of Tocolytic Agents on Human Myometrial Tissue
| Compound | Target Receptor | Potency (pIC50) on Spontaneous Contractions |
| This compound | β3-Adrenoceptor | 6.4 |
| Atosiban | Oxytocin/V1a Receptor | Similar to this compound |
| Salbutamol | β2-Adrenoceptor | 5.9 |
| Isoproterenol (non-selective β-agonist) | β1/β2-Adrenoceptor | Similar to this compound |
pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Table 2: In Vitro Potency for cAMP Production in Human Uterine Smooth Muscle Cells
| Compound | Target Receptor | Potency (pEC50) |
| This compound | β3-Adrenoceptor | 7.7 |
| SSR500400 (metabolite of this compound) | β3-Adrenoceptor | 7.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: In Vivo Efficacy of Tocolytic Agents in Cynomolgus Monkeys
| Compound | Dosage | Effect on Uterine Contractions | Cardiovascular Side Effects |
| This compound | 1 and 6 mg/kg (i.v.) | Dose-dependent inhibition | No significant effects on heart rate or blood pressure |
| Atosiban | 6 mg/kg (i.v.) | No significant inhibition | Not reported |
| Salbutamol | 50 and 250 µg/kg (i.v.) | No inhibitory effect | Dose-dependent increase in heart rate |
Signaling Pathway of this compound
This compound exerts its tocolytic effect through the activation of the β3-adrenoceptor signaling pathway in myometrial cells.
Caption: this compound signaling pathway leading to myometrial relaxation.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the tocolytic action of this compound.
In Vitro Uterine Contraction Assay
Objective: To assess the inhibitory effect of this compound on spontaneous and agonist-induced contractions of isolated human myometrial strips.
Methodology:
-
Tissue Preparation: Myometrial biopsies were obtained from consenting patients undergoing elective cesarean sections at term. The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).
-
Experimental Setup: Each strip was mounted in a 10-mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip was attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration and Contraction Induction: The strips were equilibrated under a resting tension of 2 g for at least 60 minutes. Spontaneous contractions were allowed to stabilize. For induced contractions, a submaximal concentration of oxytocin (e.g., 1 nM) was added to the bath.
-
Drug Application: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound, salbutamol, or atosiban to the organ baths at regular intervals.
-
Data Analysis: The inhibitory effect of the compounds was quantified by measuring the reduction in the amplitude and frequency of contractions. The pIC50 values were calculated from the concentration-response curves.
Caption: Workflow for the in vitro uterine contraction assay.
cAMP Measurement in Human Uterine Smooth Muscle Cells (UtSMC)
Objective: To determine the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels in human myometrial cells.
Methodology:
-
Cell Culture: Primary human uterine smooth muscle cells (UtSMC) were cultured to confluence in appropriate media.
-
cAMP Assay: Cells were washed and incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15 minutes to prevent cAMP degradation.
-
Stimulation: Cells were then stimulated with various concentrations of this compound or its metabolite for 10 minutes at 37°C.
-
Lysis and Detection: The reaction was stopped, and the cells were lysed. The intracellular cAMP concentration was determined using a competitive immunoassay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a homogeneous time-resolved fluorescence [HTRF] assay).
-
Data Analysis: The amount of cAMP produced was normalized to the protein concentration in each sample. The pEC50 values were calculated from the concentration-response curves.
Conclusion and Future Directions
The preclinical data for this compound indicated that it was a potent and selective β3-adrenoceptor agonist with significant tocolytic effects. Its mechanism of action, centered on increasing intracellular cAMP, is a well-established pathway for smooth muscle relaxation. The in vivo studies were particularly noteworthy, suggesting a favorable cardiovascular safety profile compared to the β2-agonist salbutamol.
Despite these promising preclinical findings, the clinical development of this compound was discontinued by Sanofi. The reasons for this decision have not been publicly detailed but could be related to a variety of factors including, but not limited to, findings in later-stage clinical trials, strategic pipeline prioritization, or commercial viability assessments.
The data presented in this guide serves as a valuable resource for researchers in the field of tocolytic drug development. The selectivity of this compound for the β3-adrenoceptor highlights a potentially viable strategy for achieving uterine relaxation with a reduced risk of the cardiovascular side effects associated with non-selective β-agonists. Future research could focus on developing other selective β3-agonists or exploring novel pathways for the management of preterm labor.
Safety Operating Guide
Navigating the Disposal of SAR-150640: A Guide for Laboratory Professionals
General Handling and Storage
Before disposal, proper handling and storage of SAR-150640 are paramount to minimize risks. Based on safety data sheets for similar chemical compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, to prevent skin and eye contact.[1][2]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3] Keep containers tightly closed.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
Disposal Procedures: A Step-by-Step Approach
In the absence of a specific protocol for this compound, a systematic approach to its disposal is necessary. The following workflow outlines the recommended steps for managing the disposal of research chemicals where detailed instructions are not available.
Key Considerations for Disposal
When a specific Safety Data Sheet (SDS) for a compound like this compound is unavailable, the following general principles for chemical waste disposal should be applied in consultation with your EHS department:
-
Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly permitted by your EHS department for specific, non-hazardous materials, chemical waste should never be disposed of in sinks or regular trash containers.[4]
-
Waste Segregation: Properly segregate chemical waste to prevent incompatible materials from mixing.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any known hazards.
-
Licensed Disposal: The ultimate disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal contractor.[3]
-
Environmental Protection: Avoid release to the environment.[5] Spills should be contained and cleaned up according to established laboratory procedures, and the waste from the cleanup should also be disposed of as hazardous waste.
Chemical Properties of this compound
Understanding the chemical properties of a substance is crucial for assessing its potential hazards.
| Property | Value |
| Molecular Formula | C₂₅H₃₄N₂O₇S[6] |
| Molecular Weight | 506.61 g/mol [6] |
Note: This data is for the free base form of this compound.
Given that this compound is an investigational compound, comprehensive data on its reactivity, toxicity, and environmental fate are likely limited. Therefore, it is prudent to treat it as a potentially hazardous substance and handle it with the utmost care throughout its lifecycle, from receipt to disposal. Always err on the side of caution and adhere to the most stringent safety protocols when specific information is lacking.
References
Essential Safety and Operational Guide for Handling SAR-150640
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of SAR-150640, a β3-adrenergic receptor agonist.
This document provides immediate and essential safety protocols for this compound, a potent research compound. Given the absence of a publicly available Material Safety Data Sheet (MSDS), this guidance is founded on established best practices for handling novel, bioactive small molecules in a laboratory environment. Adherence to these procedures is critical to ensure personnel safety and prevent exposure.
This compound, chemically identified as ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride, was developed by Sanofi and has been investigated for its effects on uterine relaxation.[1] As a β3-adrenergic receptor agonist, it is designed to be biologically active and should be handled with a high degree of caution.
Chemical and Physical Properties
A summary of the available data for this compound is presented below. This information is crucial for understanding its basic characteristics.
| Property | Value |
| Chemical Name | ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride |
| Molecular Formula | C₂₅H₃₄N₂O₇S·HCl[2] |
| Molecular Weight | 543.07 g/mol [2] |
| Development Status | Discontinued[1] |
| Mechanism of Action | β3-adrenergic receptor agonist[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent accidental exposure through inhalation, skin contact, or ingestion. The following PPE is required:
-
Primary Barrier:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. The outer pair should be changed immediately upon suspected contamination.
-
Eye Protection: Chemical safety goggles or a full-face shield are necessary to protect against splashes or airborne particles.
-
Lab Coat: A dedicated, buttoned lab coat, preferably disposable, should be worn to protect street clothes and skin.
-
-
Secondary Barrier (for procedures with a high risk of aerosolization):
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential when handling the solid compound or preparing solutions where aerosolization is possible.
-
Additional Protective Clothing: In situations with a higher risk of contamination, disposable sleeves and a back-closing gown should be considered.
-
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Area Designation:
-
All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
The work surface should be covered with absorbent, disposable bench paper.
-
An emergency spill kit, including appropriate absorbent materials and waste disposal bags, must be readily accessible.
-
-
Compound Weighing and Solution Preparation:
-
The solid form of this compound should be handled with extreme care to avoid generating dust.
-
Use a dedicated, calibrated analytical balance within the fume hood.
-
Prepare solutions by slowly adding the solvent to the pre-weighed compound to minimize splashing.
-
-
Experimental Use:
-
When transferring solutions, use positive displacement pipettes or syringes to avoid aerosol generation.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.
-
-
Decontamination:
-
Following each procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.
-
All disposable materials used during the process should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official chemical waste management program.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
